AJ-76 hydrochloride
描述
属性
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRYNZFMOLYYQB-YECZQDJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042580 | |
| Record name | (+)-AJ 76 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85378-82-1 | |
| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-1-methyl-N-propyl-, hydrochloride (1:1), (1S,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85378-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
AJ-76 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dopamine Autoreceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AJ-76 hydrochloride is a selective antagonist of dopamine autoreceptors, demonstrating a preferential affinity for the D2 and D3 receptor subtypes. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used to characterize its pharmacological properties. Quantitative binding data are presented for clarity, and a detailed visualization of the implicated signaling pathway is provided.
Core Mechanism of Action: Preferential Dopamine Autoreceptor Antagonism
This compound functions primarily as a competitive antagonist at presynaptic dopamine autoreceptors, with a notable preference for the D2 and D3 receptor subtypes.[1][2][3][4][5] Dopamine autoreceptors are G protein-coupled receptors located on the soma, dendrites, and terminals of dopamine neurons.[6] Their primary role is to provide a negative feedback mechanism that regulates the synthesis and release of dopamine.[6][7]
By blocking these autoreceptors, this compound disinhibits the dopamine neuron, leading to an increase in dopamine synthesis and release into the synaptic cleft.[4][8] This action results in enhanced dopaminergic neurotransmission. In vivo studies have demonstrated that administration of AJ-76 leads to increased locomotor activity and elevated levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the brain.[2] While it shows potent activity at presynaptic autoreceptors, AJ-76 has a weaker antagonistic effect on postsynaptic dopamine receptors.[4][8]
Quantitative Data: Receptor Binding Affinities
The binding affinity of this compound for various dopamine receptor subtypes has been determined through radioligand binding assays. The data is commonly presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Host | pKi Value |
| Human D3 (hD3) | Recombinant | 6.95 |
| Human D4 (hD4) | Recombinant | 6.67 |
| Human D2S (hD2S) | Recombinant | 6.37 |
| Human D2L (hD2L) | Recombinant | 6.21 |
| Rat D2 (rD2) | Native | 6.07 |
Data sourced from multiple suppliers and research articles.[1][3][5]
Signaling Pathways Modulated by this compound
Dopamine D2 and D3 autoreceptors are coupled to the Gi/o family of G proteins.[9] Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Additionally, the βγ subunits of the dissociated G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing and dopamine release.[6]
This compound, by acting as an antagonist, blocks the binding of dopamine to these autoreceptors. This prevents the activation of the Gi/o signaling cascade, thereby disinhibiting adenylyl cyclase and preventing the activation of GIRK channels. The net effect is an increase in neuronal excitability and a subsequent rise in dopamine release.
Caption: Mechanism of this compound at the presynaptic dopamine terminal.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Dopamine Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at various dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2, D3).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone).
-
Unlabeled competitor (this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of the appropriate this compound dilution (or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding).
-
50 µL of the radioligand at a concentration near its Kd.
-
150 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine and Metabolites
This protocol outlines the procedure for measuring extracellular levels of dopamine and its metabolites in the brain of a freely moving animal following the administration of this compound.
Objective: To measure the effect of this compound on the extracellular concentrations of dopamine, DOPAC, and HVA in a specific brain region (e.g., striatum).
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
This compound solution for administration (e.g., intraperitoneal injection).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest and secure it with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain of the awake and freely moving animal.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: Administer this compound to the animal.
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.
-
Sample Analysis: Analyze the concentrations of dopamine, DOPAC, and HVA in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and analyze the data for statistical significance.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of dopamine autoreceptors in the central nervous system. Its mechanism of action as a preferential D2/D3 autoreceptor antagonist leads to an increase in dopamine release and neurotransmission. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and similar compounds in the context of drug discovery and development for neurological and psychiatric disorders.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for recording the two phases of dopamine release in mammalian brain striatum slices - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoreceptor preference of dopamine D2 receptor agonists correlates with preferential coupling to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Selective Dopamine Autoreceptor Antagonist AJ-76 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AJ-76 hydrochloride, a cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a notable pharmacological tool and potential therapeutic agent characterized by its selective antagonist activity at dopamine autoreceptors. This technical guide provides an in-depth overview of the selectivity profile of AJ-76, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the underlying signaling pathways. The preferential action of AJ-76 on presynaptic dopamine D2 and D3 receptors, which regulate the synthesis and release of dopamine, distinguishes it from non-selective dopamine antagonists and underscores its potential for targeted modulation of the dopaminergic system.
Introduction
Dopamine autoreceptors, primarily of the D2 and D3 subtype, are critical components of the negative feedback loop that governs the activity of dopaminergic neurons.[1] Located on the soma, dendrites, and terminals of these neurons, their activation by synaptic dopamine inhibits neuronal firing, as well as dopamine synthesis and release.[1][2] Antagonists that selectively target these autoreceptors, without significantly affecting postsynaptic dopamine receptors, offer a nuanced approach to enhancing dopaminergic transmission. AJ-76 has emerged as a key compound in this class, demonstrating a preference for these presynaptic sites.[3][4] This selectivity allows for an increase in synaptic dopamine levels with a potentially lower risk of the motor side effects associated with non-selective dopamine D2 receptor blockade.[5] This document serves as a comprehensive resource for understanding the pharmacological profile of this compound.
Quantitative Binding Affinity Data
The selectivity of this compound is quantitatively defined by its binding affinity (Ki) for various dopamine receptor subtypes. The following table summarizes the pKi values for AJ-76 at human (h) and rat (r) dopamine receptors. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value |
| Human D3 (hD3) | 6.95 |
| Human D4 (hD4) | 6.67 |
| Human D2S (hD2S) | 6.37 |
| Human D2L (hD2L) | 6.21 |
| Rat D2 (rD2) | 6.07 |
Data sourced from commercially available product information.
Mechanism of Action and Signaling Pathways
AJ-76 exerts its effects by blocking the inhibitory influence of dopamine on its own neurons. This action is primarily mediated through the antagonism of Gi/o-coupled D2 and D3 autoreceptors.
Presynaptic Terminal Autoreceptor Signaling
At the presynaptic terminal, D2 autoreceptor activation inhibits dopamine release through several mechanisms, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. By antagonizing these receptors, AJ-76 disinhibits the neuron, leading to an increase in dopamine release.
AJ-76 antagonism of presynaptic D2 autoreceptors.
Somatodendritic Autoreceptor Signaling
In the somatodendritic region of dopamine neurons, D2 autoreceptors play a crucial role in regulating neuronal firing rates. Their activation leads to the opening of GIRK channels, causing hyperpolarization and a decrease in the firing frequency of the neuron. AJ-76 blocks this effect, thereby increasing the firing rate of dopaminergic neurons.[3][6]
AJ-76 action on somatodendritic D2 autoreceptors.
Experimental Protocols
The characterization of this compound's selectivity involves a combination of in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A common method to assess affinity for D2-like receptors is a competition binding assay using [3H]spiperone.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D2-like receptors.
Materials:
-
Membrane preparations from cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat striatum).
-
Radioligand: [3H]spiperone.
-
Non-specific binding agent: (+)-Butaclamol or unlabeled spiperone at a high concentration.
-
Test compound: this compound in a range of concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and either buffer (for total binding), the non-specific binding agent, or varying concentrations of this compound.
-
Incubation: Initiate the binding reaction by adding [3H]spiperone at a concentration near its Kd value. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of AJ-76. The concentration of AJ-76 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing a functional readout of drug effects.[4][7]
Objective: To measure the effect of this compound administration on extracellular dopamine levels in a specific brain region (e.g., the striatum or nucleus accumbens).
Materials:
-
Laboratory animals (e.g., male Sprague-Dawley rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic or local administration.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline levels.
Workflow for an in vivo microdialysis experiment.
Functional Effects
Consistent with its mechanism of action, AJ-76 has been shown to increase the synthesis and release of dopamine in the brain.[8] In vivo microdialysis studies have demonstrated that systemic administration of AJ-76 leads to a significant elevation of extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens.[4] Furthermore, electrophysiological studies have shown that AJ-76 can antagonize the inhibitory effects of dopamine agonists on the firing of dopaminergic neurons.[3]
Conclusion
This compound is a valuable pharmacological agent for the study of the dopaminergic system, characterized by its selective antagonism of dopamine autoreceptors. Its ability to enhance dopamine release and neuronal firing through a targeted, disinhibitory mechanism provides a distinct profile compared to non-selective dopamine receptor antagonists. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate dopamine neurotransmission. Further investigation into the functional consequences of this selective autoreceptor antagonism will continue to elucidate the therapeutic potential of compounds like AJ-76.
References
- 1. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological effects of dopamine autoreceptor antagonists, (+)-AJ 76 and (+)-UH 232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: pKi Values of AJ-76 Hydrochloride for Dopamine Receptors
This guide provides a detailed overview of the binding affinities (pKi values) of AJ-76 hydrochloride for various dopamine receptor subtypes. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of this compound. The document outlines the quantitative binding data, the experimental methods used to determine these values, and the relevant dopamine receptor signaling pathways.
Data Presentation: Binding Affinity of this compound
This compound is recognized as an antagonist with a preference for dopamine D2-like autoreceptors. Its binding affinity has been quantified for several human and rat dopamine receptor subtypes, as summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Species | pKi Value |
| D3 | Human (h) | 6.95[1] |
| D4 | Human (h) | 6.67[1] |
| D2S (Short) | Human (h) | 6.37[1] |
| D2L (Long) | Human (h) | 6.21[1] |
| D2 | Rat (r) | 6.07[1] |
| D1 | - | Not Reported |
| D5 | - | Not Reported |
Experimental Protocols: Determination of pKi Values
The pKi values are typically determined through in vitro radioligand binding assays. These experiments quantify the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
General Methodology: Radioligand Binding Assay
A common method employed is the competitive binding assay using cell membranes expressing the dopamine receptor subtype of interest.
1. Membrane Preparation:
-
Cells or tissues expressing the target dopamine receptor are harvested.
-
The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The prepared cell membranes are incubated with a fixed concentration of a high-affinity radioligand for the specific dopamine receptor subtype.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is calculated as the negative logarithm of the Ki.
Mandatory Visualizations
Experimental Workflow for pKi Determination
References
An In-depth Technical Guide on the Effects of AJ-76 Hydrochloride on Dopamine Metabolism in Rats
This technical guide provides a comprehensive overview of the pharmacological effects of AJ-76 hydrochloride on dopamine metabolism in rats, with a focus on its mechanism of action, quantitative effects on dopamine and its metabolites, and the experimental protocols used for these assessments. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Core Concepts: Mechanism of Action of this compound
This compound, the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propyl-amino) tetralin, is a psychoactive compound that primarily acts as a dopamine autoreceptor antagonist.[1] It exhibits a preference for the dopamine D3 receptor and also functions as a dopamine D2 receptor antagonist.[2][3] This dual activity is central to its effects on dopamine metabolism. As an antagonist at presynaptic D2 and D3 autoreceptors, which normally function to inhibit dopamine synthesis and release, AJ-76 effectively removes this negative feedback inhibition. This disinhibition leads to an increase in the firing rate of dopaminergic neurons and a subsequent surge in extracellular dopamine concentrations.[4][5]
Some research also characterizes AJ-76 as a D3 receptor partial agonist.[6][7][8][9] This suggests a more complex interaction where it may provide a low level of receptor stimulation in the absence of the endogenous ligand (dopamine) while competing with and inhibiting the effects of higher concentrations of dopamine. The overall effect in a physiological context is an increase in dopaminergic neurotransmission.
Quantitative Data on the Effects of this compound
The administration of this compound in rats leads to measurable changes in the extracellular levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). The following tables summarize the quantitative findings from various studies.
Table 1: Effects of this compound on Dopamine and DOPAC Levels in Rat Brain Regions
| Brain Region | Dose of AJ-76 HCl | Route of Administration | Change in Dopamine Levels | Change in DOPAC Levels | Reference |
| Striatum | 52 µmol/kg | Subcutaneous (s.c.) | Not specified | Increased | [1] |
| Nucleus Accumbens | Local infusion | Intracerebral | Increased | Increased | [2] |
| Dorsal Striatum | Not specified | Systemic | Increased | Increased | [3] |
Note: Specific percentage increases were not consistently reported in the abstracts reviewed. The data reflects a qualitative increase.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Preparation | Reference |
| IC50 | Not specified | Dopamine Autoreceptors | Striatal Slices | [10] |
| Ki | Not specified | [3H]spiperone binding | Striatal Homogenates | [10] |
Note: While the reference indicates a correlation between the IC50 and Ki values of AJ-76 and other antipsychotic drugs, the specific numerical values for AJ-76 were not provided in the abstract.
Experimental Protocols
The primary experimental technique used to assess the in vivo effects of this compound on dopamine metabolism in rats is microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
Objective: To sample the extracellular fluid from specific brain regions of awake, freely moving rats to measure neurotransmitter levels.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic agent (e.g., chloral hydrate, isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Microdialysis probes (concentric with a semipermeable membrane)
-
Guide cannula
-
Cranioplastic cement
-
Artificial cerebrospinal fluid (aCSF): 147.0 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH adjusted to 7.4)
-
Syringe pump and fluid swivels
-
Fraction collector
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum, nucleus accumbens).
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired dorsal-ventral coordinate. Secure the guide cannula to the skull using cranioplastic cement and anchor screws. Allow the animal to recover for at least 24-48 hours post-surgery.[11][12]
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake rat. Connect the probe to a syringe pump via a fluid swivel and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12][13]
-
Equilibration and Baseline Collection: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels. Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[12]
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or through the microdialysis probe via reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for the duration of the experiment. Immediately analyze the samples or store them at -80°C for later analysis.[11]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.[11][12]
Objective: To separate and quantify the levels of dopamine, DOPAC, and HVA in the collected microdialysate samples.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
Electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a solution of sodium acetate, EDTA, and methanol, with pH adjusted)[14]
-
Standards for dopamine, DOPAC, and HVA
Procedure:
-
Sample Preparation: If stored, thaw the microdialysate samples.
-
Injection: Inject a known volume of the sample into the HPLC system.
-
Separation: The sample is passed through the C18 column with the mobile phase. Dopamine and its metabolites are separated based on their physicochemical properties and interaction with the stationary phase.
-
Detection: As the separated analytes elute from the column, they pass through the electrochemical detector. The detector applies a specific potential, causing the analytes to oxidize and generate an electrical current that is proportional to their concentration.
-
Quantification: The concentration of each analyte is determined by comparing the peak area in the sample chromatogram to the peak areas of known concentrations of the standards.[13][14][15]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Dopamine D2 receptor signaling pathway.
Caption: Dopamine D3 receptor signaling pathway.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Logical relationship of AJ-76's dual action.
References
- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine antagonist effects of the D2/D3 receptor partial agonist aripiprazole on effort-based choice tasks in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. besjournal.com [besjournal.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Activity of (1S,2R)-AJ-76 Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction
(1S,2R)-AJ-76 hydrochloride, the cis-(+)-enantiomer of 5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a compound of significant interest in neuropharmacology due to its activity as a dopamine receptor antagonist. Specifically, it has demonstrated a preference for presynaptic dopamine D2-like autoreceptors, which play a crucial role in regulating the synthesis, release, and metabolism of dopamine. This technical guide provides an in-depth overview of the enantioselective activity of (1S,2R)-AJ-76, presenting key pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
The stereochemistry of a drug molecule is a critical determinant of its pharmacological profile. Enantiomers, being non-superimposable mirror images, can exhibit markedly different interactions with chiral biological targets such as receptors and enzymes. In the case of AJ-76, the (1S,2R) configuration is associated with dopamine autoreceptor antagonism, leading to stimulatory effects on locomotor activity and alterations in dopamine metabolism. Understanding the distinct activities of the (1S,2R) enantiomer and its counterpart is essential for elucidating its mechanism of action and for the development of stereochemically pure and targeted therapeutics.
Quantitative Pharmacological Data
The following tables summarize the in vivo biochemical and behavioral data for the enantiomers of 5-methoxy-1-methyl-2-(n-propylamino)tetralin (AJ-76). A direct comparison of binding affinities (Ki values) and in vitro functional potencies (IC50/EC50 values) for the individual enantiomers is not available in the public domain. However, the provided in vivo data clearly demonstrates the stereoselective nature of AJ-76's effects on the dopaminergic system.
Table 1: In Vivo Biochemical Effects of AJ-76 Enantiomers on Dopamine Metabolism
| Compound | Dose (µmol/kg, s.c.) | % Change in Striatal DOPAC Levels | % Change in Limbic DOPAC Levels |
| (+)-(1S,2R)-AJ-76 | 13 | +40 | +35 |
| 52 | +80 | +70 | |
| (-)-(1R,2S)-AJ-76 | 52 | No significant effect | No significant effect |
DOPAC (3,4-dihydroxyphenylacetic acid) is a primary metabolite of dopamine. An increase in DOPAC levels is indicative of increased dopamine turnover.
Table 2: In Vivo Behavioral Effects of AJ-76 Enantiomers
| Compound | Dose (µmol/kg, s.c.) | Effect on Locomotor Activity (Reserpinized Rats) | Antagonism of Apomorphine-Induced Hypomotility |
| (+)-(1S,2R)-AJ-76 | 13 | Stimulation | Potent Antagonism |
| 52 | Strong Stimulation | Potent Antagonism | |
| (-)-(1R,2S)-AJ-76 | 52 | No significant effect | No significant effect |
Reserpinized rats are used as a model of dopamine depletion, making them sensitive to the effects of dopamine receptor agonists and antagonists. Apomorphine is a non-selective dopamine agonist that causes hypomotility at low doses by stimulating autoreceptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vivo Microdialysis for Dopamine Metabolite Analysis
This protocol outlines the procedure for measuring changes in extracellular levels of dopamine metabolites, such as DOPAC, in specific brain regions of conscious, freely moving rats.
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized with a suitable anesthetic (e.g., chloral hydrate).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
After a stabilization period (e.g., 60-90 minutes), dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Following the collection of baseline samples, the test compound ((+)-AJ-76 or (-)-AJ-76) or vehicle is administered (e.g., subcutaneously).
-
Dialysate collection continues for a predetermined period post-injection.
3. Sample Analysis:
-
The collected dialysate samples are analyzed for DOPAC and other relevant compounds using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The concentration of DOPAC in each sample is quantified by comparing the peak height or area to that of external standards.
-
Data is typically expressed as a percentage of the average baseline concentration.
Locomotor Activity Assessment in Reserpinized Rats
This protocol describes a common method for evaluating the central stimulant or depressant effects of a compound by measuring locomotor activity.
1. Animal Preparation:
-
Male Wistar rats are used.
-
To deplete central catecholamine stores, rats are pre-treated with reserpine (e.g., 2.5 mg/kg, i.p.) 18-24 hours before the experiment.
-
On the day of testing, animals are allowed to acclimatize to the testing environment (e.g., locomotor activity cages) for a specified period.
2. Locomotor Activity Measurement:
-
Locomotor activity is recorded using automated activity meters that detect movement via infrared beams.
-
After the acclimatization period, animals are administered the test compound ((+)-AJ-76 or (-)-AJ-76) or vehicle (e.g., subcutaneously).
-
Locomotor activity is then recorded continuously for a set duration (e.g., 60-120 minutes).
-
Data is typically quantified as the total number of beam breaks or distance traveled over time.
Apomorphine-Induced Hypomotility Antagonism
This behavioral assay is used to assess the dopamine autoreceptor antagonist properties of a compound.
1. Animal and Dosing Procedure:
-
Naive male rats are used.
-
Animals are placed in locomotor activity cages for acclimatization.
-
The test compound ((+)-AJ-76 or (-)-AJ-76) or vehicle is administered at a specific time point before the apomorphine challenge.
-
A low dose of the dopamine agonist apomorphine (e.g., 50 µg/kg, s.c.), which preferentially stimulates presynaptic autoreceptors to induce hypomotility, is administered.
2. Data Collection and Analysis:
-
Locomotor activity is recorded immediately after apomorphine administration for a defined period (e.g., 30-60 minutes).
-
The ability of the test compound to antagonize the apomorphine-induced decrease in locomotor activity is quantified by comparing the activity levels of the compound-pretreated group to the vehicle-pretreated group.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the activity of (1S,2R)-AJ-76.
Caption: Mechanism of (1S,2R)-AJ-76 action at the dopamine synapse.
An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of AJ-76 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical and pharmacological properties of AJ-76 hydrochloride, a notable dopamine receptor antagonist. The information is curated to support research and development activities in the fields of neuroscience and pharmacology.
Physicochemical Properties
This compound is a white to off-white solid compound. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ClNO | [1][2] |
| Molecular Weight | 269.81 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Color | White to off-white | [1] |
| Predicted Boiling Point | 345.3 ± 42.0 °C | [4] |
| Predicted Density | 1.00 ± 0.1 g/cm³ | [4] |
| Solubility | Methanol: 25 mg/mL (92.66 mM) (requires ultrasonic treatment) DMSO: 12.5 mg/mL (46.33 mM) (requires ultrasonic treatment, warming, and heating to 60°C) Water: Soluble to 10 mM | [1][5] |
| Storage Conditions | Solid: 4°C, sealed, away from moisture In Solvent (-80°C): 6 months In Solvent (-20°C): 1 month | [1] |
| SMILES | CCCN[C@H]1--INVALID-LINK--C2=C(C(OC)=CC=C2)CC1.Cl | [1] |
| CAS Number | 85378-82-1 | [1][3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and pharmacological properties of a compound like this compound are crucial for reproducible research. Below are generalized protocols relevant to the properties discussed.
Determination of Solubility
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
References
- 1. (+)-AJ 76 HYDROCHLORIDE CAS#: 85379-09-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
AJ-76 Hydrochloride: A Potential Diagnostic Agent for Parkinson's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD), a progressive neurodegenerative disorder, is characterized by the depletion of dopaminergic neurons in the substantia nigra. Early and accurate diagnosis is crucial for timely intervention and management. This technical guide explores the potential of AJ-76 hydrochloride, a dopamine D2/D3 receptor antagonist with preferential action on autoreceptors, as a diagnostic agent for Parkinson's disease. We delve into its mechanism of action, present quantitative data on its receptor binding and effects on dopamine metabolism, and provide detailed experimental protocols for its evaluation. Furthermore, we discuss its prospective application in diagnostic imaging, offering a comprehensive resource for researchers in the field of neurodegenerative disease diagnostics.
Introduction: The Challenge of Early Parkinson's Diagnosis
The clinical diagnosis of Parkinson's disease is often challenging in its early stages, as motor symptoms typically manifest only after a substantial loss of dopaminating neurons. This diagnostic delay hinders the implementation of potentially neuroprotective therapies. Consequently, there is a critical need for sensitive and specific biomarkers that can detect the preclinical or early symptomatic stages of PD. One promising avenue of research involves the pharmacological challenge of the dopaminergic system to unmask deficits that are not apparent under basal conditions.
This compound has emerged as a candidate for such a challenge. By preferentially antagonizing dopamine autoreceptors, it stimulates dopamine synthesis and release.[1] In a healthy dopaminergic system, this challenge elicits a robust increase in dopamine metabolites. However, in the context of Parkinson's disease, the compromised neuronal population is hypothesized to exhibit a blunted response, providing a measurable diagnostic window.
Mechanism of Action of this compound
AJ-76 is a dopamine autoreceptor antagonist, with a higher affinity for D3 receptors followed by D2 receptors.[2] Dopamine autoreceptors, located on the presynaptic terminal and soma/dendrites of dopaminergic neurons, function as a negative feedback mechanism to regulate dopamine synthesis and release. By blocking these receptors, AJ-76 disinhibits the neuron, leading to an increase in dopamine turnover.[1] This effect is particularly valuable for a diagnostic challenge, as it directly probes the functional capacity of the remaining dopaminergic neurons.
Signaling Pathway of Dopamine D2/D3 Receptor Antagonism
The binding of an antagonist like AJ-76 to presynaptic D2/D3 autoreceptors prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to an increase in cAMP levels and subsequent downstream signaling that promotes dopamine synthesis and release.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | pKi |
| Human D3 | 6.95 |
| Human D4.4 | 6.67 |
| Human D2S | 6.37 |
| Human D2L | 6.21 |
| Rat D2 | 6.07 |
| Data from MedchemExpress.[2] |
Table 2: Effect of AJ-76 Challenge on Dopamine Metabolites in a Mouse Model of Parkinson's Disease
| Analyte | Condition | Control Group (Mean ± SEM) | Parkinson's Model Group (Mean ± SEM) |
| CSF DOPAC/5-HIAA | Resting State | 0.140 ± 0.00724 | 0.0705 ± 0.00761 |
| After AJ-76 Challenge | - | - | |
| CSF HVA/5-HIAA | Resting State | 0.140 ± 0.00544 | 0.0678 ± 0.00446 |
| After AJ-76 Challenge | - | - | |
| Plasma HVA (ng/mL) | Resting State | 9.65 ± 0.46 | 8.32 ± 0.45 |
| After AJ-76 Challenge | 15.54 ± 0.67 | 11.05 ± 0.43 | |
| Data from a study on MitoPark mice, a genetic model of Parkinson's disease.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound as a diagnostic agent.
The Dopamine Neuron Challenge (DNC) Test
The DNC test is designed to assess the functional reserve of dopaminergic neurons by measuring the stimulated release of dopamine metabolites.
Protocol:
-
Animal Subjects: Utilize a validated animal model of Parkinson's disease (e.g., MitoPark mice) and age-matched wild-type controls.
-
Baseline Sample Collection:
-
Anesthetize the animal (e.g., with isoflurane).
-
Collect cerebrospinal fluid (CSF) from the cisterna magna using a fine-gauge needle.
-
Collect blood via cardiac puncture or tail vein sampling and process to obtain plasma.
-
Store samples at -80°C until analysis.
-
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer the solution via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 20 mg/kg).
-
-
Post-Challenge Sample Collection:
-
At a specified time point post-injection (e.g., 60 minutes), repeat the CSF and plasma collection procedure.
-
-
Quantification of Dopamine Metabolites:
-
Thaw CSF and plasma samples on ice.
-
Perform protein precipitation (e.g., with acetonitrile).
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
In Vivo Microdialysis
In vivo microdialysis allows for the continuous sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Secure the cannula with dental cement and allow the animal to recover.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
-
Baseline and Post-Drug Sample Collection:
-
Allow for a stabilization period (e.g., 60-90 minutes).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound and continue to collect dialysate samples.
-
-
Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using LC-MS/MS.
-
Potential Application in Diagnostic Imaging: A Hypothetical Framework
While there is currently no published data on the use of radiolabeled AJ-76 for in vivo imaging, its pharmacological profile makes it a compelling candidate for development as a Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) radioligand. A radiolabeled version of AJ-76 could potentially be used to visualize and quantify dopamine autoreceptor density, providing a direct measure of dopaminergic terminal integrity.
Hypothetical SPECT Imaging Protocol with [¹²³I]AJ-76:
-
Radiosynthesis of [¹²³I]AJ-76: This would likely involve the radioiodination of a suitable precursor molecule. The specific method would need to be developed and optimized.
-
Subject Preparation: Subjects would be positioned in the SPECT scanner.
-
Radiotracer Administration: A sterile solution of [¹²³I]AJ-76 would be administered intravenously.
-
Image Acquisition: Dynamic or static SPECT images of the brain would be acquired over a specified time course to capture the binding of the radiotracer to dopamine autoreceptors.
-
Image Analysis: The uptake of [¹²³I]AJ-76 in the striatum would be quantified and compared to a reference region with low receptor density (e.g., cerebellum) to determine the binding potential. A reduced binding potential in the striatum would be indicative of dopaminergic neurodegeneration.
Future Directions and Conclusion
This compound shows considerable promise as a pharmacological tool for the early diagnosis of Parkinson's disease through the Dopamine Neuron Challenge Test. The preclinical data demonstrate a clear differentiation between healthy and parkinsonian models based on the stimulated release of dopamine metabolites.
The development of a radiolabeled form of AJ-76 for SPECT or PET imaging represents a logical and exciting next step. Such a tool would offer a non-invasive method to directly visualize and quantify the integrity of the dopaminergic system, potentially providing an even more sensitive and specific diagnostic marker for Parkinson's disease. Further research is warranted to synthesize and evaluate radiolabeled AJ-76 and to translate the promising findings of the DNC test into clinical practice. This technical guide provides a foundational resource for researchers embarking on these important investigations.
References
- 1. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of AJ-76 Hydrochloride in the Striatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neurochemical profile of cis-(+)-1S, 2R-5-methoxy-1-methyl-2-(n-propylamino)-tetralin hydrochloride (AJ-76), a selective dopamine autoreceptor antagonist, with a specific focus on its activity within the striatum. This document synthesizes key findings on its mechanism of action, its effects on dopamine and serotonin systems, and its behavioral correlates, presenting quantitative data and detailed experimental methodologies for the intended scientific audience.
Executive Summary
AJ-76 is a dopamine antagonist that demonstrates a preference for presynaptic D2/D3 autoreceptors over postsynaptic dopamine receptors.[1][2] Its primary mechanism involves the blockade of these autoreceptors, which typically provide negative feedback on dopamine synthesis and release. By antagonizing these receptors, AJ-76 effectively increases the synthesis, turnover, and synaptic concentration of dopamine in key brain regions like the striatum and nucleus accumbens.[1][3] This modulation of dopaminergic activity results in observable behavioral changes, including a stimulation of locomotor activity, particularly in habituated subjects.[4] The following sections provide a detailed examination of the quantitative data, the underlying signaling pathways, and the experimental protocols used to elucidate this neurochemical profile.
Mechanism of Action: Preferential Autoreceptor Antagonism
AJ-76 exerts its effects by primarily targeting the presynaptic dopamine D2 and D3 autoreceptors located on dopaminergic neuron terminals.[5] These autoreceptors function as a key regulatory mechanism, inhibiting tyrosine hydroxylase activity and dopamine release when activated by extracellular dopamine. By blocking these receptors, AJ-76 disinhibits the dopamine neuron, leading to an increase in both the synthesis and release of dopamine into the synapse.[1] While it has a weak antagonistic effect on postsynaptic dopamine receptors, its primary and most potent action is at the presynaptic autoreceptor, distinguishing it from typical antipsychotic drugs.[1][2]
Caption: Mechanism of AJ-76 at the dopaminergic synapse.
Quantitative Neurochemical Effects
The administration of AJ-76 induces significant and measurable changes in the striatal neurochemical environment, primarily affecting dopamine and its metabolites.
Effects on Striatal Dopamine and Serotonin
Studies utilizing techniques like in vivo microvoltammetry and fiber photometry have consistently shown that AJ-76 increases the extracellular concentration of dopamine in the striatum, including the nucleus accumbens.[3][6]
| Parameter | Method | Brain Region | Dose / Route | Outcome | Reference |
| Synaptic Dopamine (DA) | In Vivo Microvoltammetry | Nucleus Accumbens | Not Specified | Significant increase above baseline (p < 0.001) | [3] |
| Extracellular Dopamine (DA) | Fiber Photometry | Striatum | 20 mg/kg i.p. | Prominent rise in extracellular dopamine level | [6] |
| Synaptic Serotonin (5-HT) | In Vivo Microvoltammetry | Nucleus Accumbens | Not Specified | Small but significant decrease overall (p < 0.001), with a transient increase at 20 min (p < 0.05) | [3] |
Effects on Dopamine Metabolism
As a direct consequence of increased dopamine release and turnover, AJ-76 elevates the levels of dopamine metabolites in the brain. Repeated daily administration for 7 days has been shown to increase brain levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine.[4][5]
| Parameter | Method | Brain Region | Dose / Route | Outcome | Reference |
| DOPAC Levels | Not Specified | Brain | 300 µmol/kg p.o. (daily for 7 days) | Sustained increase in DOPAC levels | [4] |
| DOPAC Levels | In Vivo Microdialysis | Striatum & NAcc | Local Infusion | Effects on DOPAC are mediated differently from effects on DA release, likely via somatodendritic autoreceptors | [5] |
Behavioral Correlates: Locomotor Activity
The neurochemical changes induced by AJ-76, particularly the enhancement of dopaminergic transmission, are associated with distinct behavioral effects.
| Behavior | Animal Model | Dose / Route | Outcome | Reference |
| Locomotor Activity | Rats | Not Specified | Temporally related increases at 10, 20, and 30 minutes (p < 0.05) | [3] |
| Locomotor Activity | Habituation Rats | 300 µmol/kg p.o. (daily for 7 days) | No tolerance developed to the locomotor stimulatory effects | [4] |
| Locomotor Activity | Rats | 52 µmol/kg s.c. | A second dose 4 hours later showed tachyphylaxis (tolerance), which was not present after 24 hours | [4] |
Key Experimental Protocols
The characterization of AJ-76's neurochemical profile relies on advanced neuroscience techniques. Below is a detailed methodology for in vivo microdialysis, a core technique used to measure extracellular neurotransmitter levels in the striatum of freely moving animals.[5][7]
In Vivo Microdialysis with HPLC-EC Analysis
This protocol describes the measurement of extracellular dopamine and its metabolites in the striatum of a rat following administration of AJ-76.
1. Animal Preparation and Surgery:
-
Subjects: Male Sprague-Dawley rats are typically used.[3] Animals are single-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Anesthesia: The rat is anesthetized with an appropriate agent (e.g., chloral hydrate, isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the striatum (coordinates relative to bregma). The assembly is fixed to the skull with dental cement.
-
Recovery: The animal is allowed to recover from surgery for several days before the experiment.[8]
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2.0 mm membrane) is inserted through the guide cannula into the striatum.[8]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 145 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl2, 1.2 mM CaCl2, pH 7.4) at a constant flow rate (e.g., 0.8-2.0 µL/min) using a microsyringe pump.[8]
-
Stabilization: The system is allowed to stabilize for several hours to establish a baseline of neurotransmitter levels.[8]
3. Sample Collection and Drug Administration:
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., HCl or EDTA) to prevent degradation.[8]
-
Administration: AJ-76 hydrochloride is dissolved in saline and administered (e.g., intraperitoneally, subcutaneously, or locally through the probe).
-
Post-injection Collection: Sample collection continues at the same interval to measure changes from baseline.
4. Neurochemical Analysis:
-
Technique: Samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
Quantification: The concentrations of dopamine, DOPAC, and homovanillic acid (HVA) in the dialysate are quantified by comparing peak heights or areas to those of known standards.
-
Data Expression: Results are typically expressed as a percentage of the pre-drug administration baseline levels.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion and Future Directions
The available evidence robustly demonstrates that this compound functions as a dopamine autoreceptor antagonist to increase the synthesis and synaptic availability of dopamine in the striatum. This neurochemical action is directly linked to its locomotor-stimulating properties. The dose- and time-dependent nature of its effects, including the development of short-term tachyphylaxis, highlights the complex regulatory dynamics of the dopaminergic system.[4] For drug development professionals, AJ-76 serves as a valuable tool compound for probing the function of dopamine autoreceptors and as a potential scaffold for developing novel therapeutics for conditions characterized by dopamine dysregulation, such as Parkinson's disease or attention-deficit disorders.[6] Future research should continue to explore the differential effects of AJ-76 on D2 versus D3 receptor subtypes and its long-term impact on striatal circuitry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
The Role of AJ-76 Hydrochloride in Modulating Locomotor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of AJ-76 hydrochloride on locomotor activity. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, dose-dependent effects, and the experimental protocols used to elucidate its properties.
Core Mechanism of Action
This compound, the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propyl-amino) tetralin, is a dopamine autoreceptor antagonist.[1] It exhibits a preferential affinity for the D3 subtype of dopamine receptors, but also interacts with D2 and D4 receptors.[2][3] The primary mechanism through which AJ-76 modulates locomotor activity is by blocking presynaptic dopamine autoreceptors. These autoreceptors normally function as a negative feedback mechanism, inhibiting the synthesis and release of dopamine. By antagonizing these receptors, AJ-76 increases the synaptic concentration of dopamine, leading to enhanced postsynaptic dopamine receptor stimulation and a subsequent increase in locomotor activity.[2][4] Specifically, it has been shown to increase synaptic dopamine concentrations in the nucleus accumbens, a key brain region involved in motor control and reward.[4] The compound has also been found to increase the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the brain.[2]
Signaling Pathway of this compound
References
- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of cis-(+)-AJ-76: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-(+)-AJ-76, with the chemical name (1S,2R)-cis-5-methoxy-1-methyl-2-(N-propylamino)tetralin, is a notable pharmacological tool and potential therapeutic agent that exhibits selective actions at dopamine receptors. Classified as a dopamine D2-like receptor partial agonist, it demonstrates a preference for presynaptic autoreceptors over postsynaptic receptors. This unique profile allows it to modulate dopaminergic neurotransmission in a nuanced manner, distinct from traditional dopamine receptor full agonists or antagonists. This technical guide provides a comprehensive overview of the pharmacology of cis-(+)-AJ-76, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Core Pharmacology
Cis-(+)-AJ-76 acts as a partial agonist at D2-like dopamine receptors, which include the D2, D3, and D4 subtypes. Its functional activity is notably influenced by the ionic environment, particularly the presence of sodium ions. In vitro studies have demonstrated that in the presence of sodium, cis-(+)-AJ-76 exhibits very low efficacy, even suppressing basal G-protein activation. However, when sodium is replaced by N-methyl-D-glucamine (NMDG), its efficacy is significantly enhanced. This suggests a complex interaction with the receptor-G protein complex that is sensitive to allosteric modulation by ions. In vivo, its preferential action at presynaptic autoreceptors leads to an increase in the release of dopamine in key brain regions such as the striatum and nucleus accumbens.
Data Presentation
The following tables summarize the available quantitative data on the pharmacology of cis-(+)-AJ-76.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Dopamine D₂ | [³H]Spiperone | CHO cells | Not Available | |
| Dopamine D₃ | [³H]Spiperone | CHO cells | Not Available | |
| Dopamine D₄ | [³H]Spiperone | CHO cells | Not Available |
Table 2: In Vitro Functional Activity
| Assay | Receptor | Cell Line | Parameter | Value | Conditions | Reference |
| [³⁵S]GTPγS Binding | D₂ | CHO cells | Relative Efficacy | ~50% of dopamine | NMDG substituted for Na⁺ | [1] |
| [³⁵S]GTPγS Binding | D₂ | CHO cells | Efficacy | Very low/suppressed basal binding | In the presence of Na⁺ | [1] |
| cAMP Accumulation | D₂-like | Not Available | EC₅₀/IC₅₀ | Not Available | Not Available |
Table 3: In Vivo Effects
| Model | Species | Brain Region | Effect | Dose/Concentration | Reference |
| Microdialysis | Rat | Striatum | Increased Dopamine Release | Not Specified | |
| Microdialysis | Rat | Nucleus Accumbens | Increased Dopamine Release | Not Specified | |
| Locomotor Activity | Rat/Mouse | - | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of cis-(+)-AJ-76 are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Kᵢ) of cis-(+)-AJ-76 for dopamine D2-like receptors.
1. Materials:
-
Membrane Preparation: Crude membrane fractions from CHO or HEK293 cells stably expressing the human dopamine D2, D3, or D4 receptor.
-
Radioligand: [³H]-Spiperone (a non-selective D2-like antagonist).
-
Non-specific Ligand: 10 µM Haloperidol or another suitable dopamine receptor antagonist.
-
Test Compound: cis-(+)-AJ-76.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Compound Dilution: Prepare serial dilutions of cis-(+)-AJ-76 in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Spiperone + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific ligand + 50 µL of [³H]-Spiperone + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of cis-(+)-AJ-76 dilution + 50 µL of [³H]-Spiperone + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for cis-(+)-AJ-76 by non-linear regression of the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of cis-(+)-AJ-76 to stimulate G-protein activation at the D2 receptor.
1. Materials:
-
Membrane Preparation: From CHO cells expressing the human D2 dopamine receptor (1-2 pmol/mg protein).
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer (with Na⁺): 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT, pH 7.4.
-
Assay Buffer (Na⁺-free): 50 mM Tris-HCl, 100 mM NMDG, 3 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: cis-(+)-AJ-76 and a full agonist (e.g., dopamine).
-
Filtration and Scintillation Counting materials as above.
2. Procedure:
-
Membrane Preparation: Prepare membranes as described in the binding assay protocol.
-
Assay Setup (in a 96-well plate): To each well, add in the following order:
-
Assay buffer (with or without Na⁺).
-
GDP (final concentration 1 µM).
-
Serial dilutions of cis-(+)-AJ-76 or dopamine.
-
Membrane preparation (5-10 µg protein).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash as described previously.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values using non-linear regression. The efficacy of cis-(+)-AJ-76 is expressed relative to the maximal stimulation produced by dopamine.
In Vivo Microdialysis and Locomotor Activity
This protocol allows for the simultaneous measurement of extracellular dopamine levels and locomotor activity in freely moving animals.
1. Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, micro-drill, dental cement.
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane.
-
Microinfusion Pump and Liquid Switch.
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂.
-
Locomotor Activity Chambers: Equipped with infrared beams to automatically track movement.
-
HPLC-ECD system for dopamine analysis.
-
Test Compound: cis-(+)-AJ-76.
2. Procedure:
-
Surgery: Anesthetize the rats and place them in the stereotaxic frame. Implant a guide cannula targeting the striatum or nucleus accumbens. Secure the cannula with dental cement and allow the animals to recover for at least 48 hours.
-
Habituation: On the day of the experiment, place the rat in the locomotor activity chamber and allow it to habituate for 60-120 minutes.
-
Probe Insertion and Baseline Collection: Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of dopamine levels. Simultaneously, record locomotor activity.
-
Drug Administration: Administer cis-(+)-AJ-76 via intraperitoneal (i.p.) injection at various doses.
-
Post-treatment Collection and Recording: Continue collecting dialysate samples and recording locomotor activity for at least 2-3 hours following drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express dopamine levels as a percentage of the baseline average. Analyze locomotor activity data (e.g., total distance traveled) in time bins. Compare the effects of different doses of cis-(+)-AJ-76 to vehicle controls.
Mandatory Visualization
Signaling Pathway of cis-(+)-AJ-76 at D₂ Receptors
Caption: D₂ receptor signaling pathway modulated by cis-(+)-AJ-76.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of cis-(+)-AJ-76's Effects
Caption: Logical flow of cis-(+)-AJ-76's pharmacological effects.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of AJ-76 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of AJ-76 hydrochloride, a dopamine D2 and D3 receptor antagonist, on extracellular dopamine levels in the rat striatum. This powerful technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals, offering valuable insights into the pharmacodynamics of novel therapeutic compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo microdialysis protocol of this compound.
Table 1: Animal and Surgical Parameters
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley rats |
| Body Weight | 250-300 g |
| Anesthesia | Isoflurane (2-3% for induction, 1-2% for maintenance) or ketamine/xylazine cocktail |
| Stereotaxic Coordinates (Striatum, from Bregma) | Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -5.0 mm (from dura) |
| Guide Cannula | 26-gauge, implanted 2.0 mm above the target DV coordinate |
| Post-operative Analgesia | Carprofen (5 mg/kg, s.c.) |
| Recovery Period | 48-72 hours |
Table 2: Microdialysis Experimental Parameters
| Parameter | Specification |
| Microdialysis Probe | Concentric, 2 mm active membrane length (e.g., CMA 12) |
| Perfusion Solution (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 |
| Perfusion Flow Rate | 1.5 µL/min |
| Equilibration Period | 120 minutes post-probe insertion |
| Baseline Sample Collection | 3-4 consecutive samples (20 min/sample) before drug administration |
| This compound Administration | Local infusion via the microdialysis probe (reverse dialysis) |
| Post-administration Sample Collection | Continuous for at least 180 minutes (20 min/sample) |
Table 3: Analytical Parameters (HPLC-ECD)
| Parameter | Specification |
| HPLC System | Standard isocratic or gradient HPLC system |
| Detector | Electrochemical Detector (ECD) |
| Working Electrode | Glassy carbon |
| Electrode Potential | +0.65 V vs. Ag/AgCl reference electrode |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | Phosphate buffer (e.g., 50 mM NaH₂PO₄), EDTA (e.g., 0.1 mM), ion-pairing agent (e.g., 1-octanesulfonic acid), and organic modifier (e.g., 10-15% methanol), pH adjusted to ~3.0 |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20 µL |
Table 4: Expected Neurochemical Changes in Striatum
| Analyte | Basal Level (pg/20 µL sample) | Expected Change Post-AJ-76 Infusion |
| Dopamine | 5 - 15 | Up to ~400% increase from baseline[1] |
Experimental Protocols
Surgical Implantation of Guide Cannula
-
Anesthetize the rat using a suitable anesthetic agent and place it in a stereotaxic frame.
-
Shave the scalp and sterilize the area with an appropriate antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small hole through the skull at the stereotaxic coordinates for the striatum.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Suture the incision and administer post-operative analgesics.
-
Allow the animal to recover for 48-72 hours in its home cage.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the striatum.
-
Place the animal in a freely moving microdialysis setup.
-
Connect the probe inlet to a syringe pump and the outlet to a collection vial.
-
Begin perfusion with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.
-
Allow the system to equilibrate for 120 minutes. Discard the dialysate collected during this period.
-
Collect 3-4 baseline dialysate samples into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Samples are typically collected over 20-minute intervals.
-
Prepare solutions of this compound in aCSF at the desired concentrations. While the exact concentration to achieve a 400% increase is not specified in the readily available literature, a concentration range of 1-100 µM in the perfusate is a reasonable starting point for dose-response studies.
-
Switch the perfusion solution to the this compound solution.
-
Continue to collect dialysate samples at 20-minute intervals for at least 180 minutes.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
Analytical Procedure (HPLC-ECD)
-
Thaw the dialysate samples on ice.
-
Inject a 20 µL aliquot of each sample into the HPLC-ECD system.
-
Separate the analytes on a C18 reverse-phase column using an isocratic mobile phase.
-
Detect dopamine using an electrochemical detector with the working electrode set at +0.65 V.
-
Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve generated from known concentrations of dopamine.
-
Express the results as a percentage of the average baseline dopamine concentration.
Visualizations
References
Application Notes and Protocols for Measuring Dopamine Release with AJ-76 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ-76 hydrochloride is a selective antagonist for dopamine D2-like autoreceptors, exhibiting a preferential affinity for presynaptic D2, D3, and D4 receptors.[1][2] This pharmacological profile makes it a valuable tool for investigating the dynamics of dopamine neurotransmission. By blocking the inhibitory feedback mechanism of presynaptic autoreceptors, this compound effectively increases the synthesis and synaptic release of dopamine.[3] These application notes provide detailed protocols for utilizing this compound to measure dopamine release in vivo, primarily through the techniques of microdialysis and fiber photometry.
Mechanism of Action
Dopamine autoreceptors, located on the presynaptic terminal of dopaminergic neurons, function as a negative feedback loop. Activation of these receptors by synaptic dopamine inhibits further dopamine synthesis and release. This compound acts as an antagonist at these autoreceptors, thereby disinhibiting the neuron and leading to an increase in dopamine efflux into the synaptic cleft.[3][4] This targeted action allows researchers to probe the capacity of the dopaminergic system to release dopamine.
Data Presentation
Binding Affinities of this compound
| Receptor Subtype | pKi |
| Human D3 | 6.95[1][2] |
| Human D4 | 6.67[1][2] |
| Human D2S | 6.37[1][2] |
| Human D2L | 6.21[1][2] |
| Rat D2 | 6.07[1][2] |
In Vivo Effects of this compound on Dopamine Release
| Experimental Model | Technique | Brain Region | Dose and Route | Observed Effect on Dopamine | Reference |
| C57BL/6J Mice | Fiber Photometry with dLight1.1 | Striatum | 20 mg/kg, i.p. | Prominent rise in extracellular dopamine | [5] |
| Rat | In Vivo Microdialysis | Striatum and Nucleus Accumbens | Local Infusion | Increased dialysate dopamine | [4][6] |
Signaling Pathway
Caption: AJ-76 HCl blocks presynaptic D2-like autoreceptors, increasing dopamine release and subsequent postsynaptic signaling.
Experimental Protocols
In Vivo Microdialysis in Rodents
This protocol outlines the measurement of extracellular dopamine in the striatum or nucleus accumbens of rats following this compound administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (2-4 mm membrane)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
-
Cranioplastic cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and drill a small hole over the target brain region (e.g., for nucleus accumbens: AP +1.7 mm, ML ±0.8 mm from bregma; for striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Slowly lower the guide cannula to the desired depth (e.g., for nucleus accumbens: DV -6.5 mm from dura; for striatum: DV -3.5 mm from dura).
-
Secure the cannula to the skull with cranioplastic cement.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour.
-
Administer this compound (e.g., intraperitoneally, i.p.) at the desired dose.
-
Continue to collect dialysate samples at regular intervals for the desired duration of the experiment (e.g., 2-3 hours).
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.
-
Quantify the concentrations by comparing peak heights or areas to those of standard solutions.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Caption: Workflow for in vivo microdialysis to measure dopamine release following AJ-76 HCl administration.
Fiber Photometry in Mice
This protocol describes the use of the genetically encoded dopamine sensor dLight1.1 to measure real-time dopamine dynamics in response to this compound.
Materials:
-
Mice (e.g., C57BL/6J)
-
AAV encoding dLight1.1 (e.g., AAV-hSyn-dLight1.1)
-
Stereotaxic apparatus
-
Fiber optic cannula (e.g., 400 µm diameter)
-
Fiber photometry system (light sources, detectors, data acquisition)
-
This compound
-
Surgical tools
-
Cranioplastic cement
Procedure:
-
Virus Injection and Cannula Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject the AAV-dLight1.1 vector into the target brain region (e.g., striatum).
-
Implant a fiber optic cannula directly above the injection site.
-
Secure the cannula to the skull with cranioplastic cement.
-
Allow at least 2-3 weeks for viral expression and recovery.
-
-
Fiber Photometry Recording:
-
Habituate the mouse to the recording chamber and fiber optic patch cord connection.
-
On the day of the experiment, connect the implanted cannula to the fiber photometry system.
-
Record baseline fluorescence signals for a stable period (e.g., 10-15 minutes).
-
Administer this compound (e.g., 20 mg/kg, i.p.).[5]
-
Continue recording the fluorescence signal for the desired post-injection period.
-
-
Data Analysis:
-
Correct the raw fluorescence signal for photobleaching and motion artifacts (often using an isosbestic control wavelength).
-
Calculate the change in fluorescence relative to baseline (ΔF/F).
-
Analyze the ΔF/F signal to determine changes in the amplitude, frequency, and duration of dopamine transients following this compound administration.
-
Caption: Experimental workflow for fiber photometry measurement of dopamine dynamics with AJ-76 HCl.
Conclusion
This compound is a potent and selective tool for stimulating and measuring dopamine release in vivo. The choice between in vivo microdialysis and fiber photometry will depend on the specific research question. Microdialysis provides absolute concentrations of dopamine and its metabolites over minutes, while fiber photometry offers superior temporal resolution for observing rapid, sub-second dopamine transients. By following the detailed protocols outlined in these application notes, researchers can effectively utilize this compound to investigate the functional state of the dopaminergic system in various experimental models.
References
- 1. Getting specialized: presynaptic and postsynaptic dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Changes in Nucleus Accumbens Dopamine Efflux During the Coolidge Effect in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Assessment Using AJ-76 Hydrochloride
Introduction
AJ-76 hydrochloride is a selective dopamine receptor antagonist with a preference for D2 and D3 autoreceptors.[1][2] It has been utilized in neuroscience research to investigate the role of the dopaminergic system in various behaviors, including locomotor activity.[3][4] By antagonizing presynaptic dopamine autoreceptors, this compound enhances dopamine release and neurotransmission, which can lead to an increase in spontaneous locomotor activity.[2][4] These application notes provide a comprehensive protocol for assessing the effects of this compound on locomotor activity in rodents using the open-field test.
Mechanism of Action
This compound acts as a competitive antagonist at presynaptic dopamine D2 and D3 autoreceptors located on dopaminergic neurons.[1][2] These autoreceptors are part of a negative feedback loop that regulates the synthesis and release of dopamine. When dopamine is released into the synaptic cleft, it can bind to these autoreceptors, which in turn inhibits further dopamine release.[5] this compound blocks this feedback mechanism. By preventing dopamine from binding to the autoreceptors, it disinhibits the neuron, leading to an increased firing rate and enhanced dopamine release into the synapse. This heightened dopaminergic activity in brain regions such as the nucleus accumbens and striatum is associated with an increase in locomotor activity.[4][6]
Figure 1: Signaling pathway of this compound's effect on dopamine release.
Application Notes
Principle of the Assay
The open-field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[7][8] The apparatus consists of a simple, enclosed arena that is novel to the animal.[9] Spontaneous activity, such as distance traveled, speed, and rearing frequency, is recorded and analyzed.[10] This test is sensitive to pharmacological manipulations that affect the central nervous system, particularly the dopaminergic system which plays a crucial role in motor control.[6]
Animal Models
Male Sprague-Dawley rats or C57BL/6 mice are commonly used for this assay. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Drug Preparation
This compound should be dissolved in a sterile vehicle, such as 0.9% saline. The solution should be prepared fresh on the day of the experiment. The concentration should be adjusted to allow for the desired dose to be administered in a volume of 1-10 mL/kg for rats or 5-10 mL/kg for mice.
Experimental Design
-
Habituation: To reduce the influence of novelty-induced anxiety and exploration, animals should be habituated to the testing room for at least 30-60 minutes prior to the experiment.[10] They should also be handled by the experimenter for several days leading up to the test.
-
Control Group: A control group receiving only the vehicle should be included to establish a baseline level of locomotor activity.
-
Dose-Response: To characterize the effect of this compound, a dose-response study should be conducted. Based on existing literature, subcutaneous (s.c.) doses between 13 µmol/kg and 52 µmol/kg have been shown to affect locomotor activity.[3]
-
Time Course: The duration of the locomotor activity assessment should be sufficient to capture the onset, peak, and duration of the drug's effect. A testing period of 60-120 minutes is typically appropriate.[11]
Data Analysis
The open-field arena is typically monitored by an overhead video camera connected to a computer with tracking software.[9] The following parameters are commonly analyzed:
-
Horizontal Activity: Total distance traveled (cm), average speed (cm/s).
-
Vertical Activity: Number of rearing events.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena. An increase in center time can indicate reduced anxiety.[7]
Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Experimental Protocol
Figure 2: Experimental workflow for locomotor activity assessment.
1. Apparatus
-
An open-field arena (e.g., 40 x 40 x 30 cm for mice or 100 x 100 x 40 cm for rats) made of a non-porous material like PVC or Plexiglas.[8][11]
-
An overhead video camera and a computer equipped with automated tracking software.
-
The testing room should be dimly lit and sound-attenuated to minimize external disturbances.
2. Procedure
-
Acclimation: Transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[10]
-
Drug Administration: Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., subcutaneous injection).
-
Placement in Arena: Immediately after injection, gently place the animal in the center of the open-field arena.[9]
-
Data Recording: Start the video tracking software and record the animal's activity for the entire duration of the test (e.g., 60-120 minutes). The experimenter should leave the room during the recording period to avoid influencing the animal's behavior.[9]
-
Animal Removal: At the end of the testing period, carefully remove the animal from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution and allow it to dry completely between testing each animal to remove any olfactory cues.[9]
Data Presentation
The following table provides an example of how to present the quantitative data from a locomotor activity study with this compound. The values are hypothetical and for illustrative purposes only.
| Treatment Group | Dose (µmol/kg, s.c.) | Total Distance Traveled (cm) | Number of Rears | Time in Center (s) |
| Vehicle | 0 | 2500 ± 150 | 45 ± 5 | 30 ± 4 |
| AJ-76 HCl | 13 | 3200 ± 200 | 60 ± 6 | 35 ± 5 |
| AJ-76 HCl | 26 | 4500 ± 250 | 85 ± 8 | 42 ± 6* |
| AJ-76 HCl | 52 | 5800 ± 300 | 110 ± 10 | 50 ± 7** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to the vehicle control group (One-way ANOVA with Dunnett's post-hoc test).
References
- 1. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2 and D3 receptors inhibit dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor activity - Wikipedia [en.wikipedia.org]
- 7. anilocus.com [anilocus.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. va.gov [va.gov]
Application Notes and Protocols: Dose-Response Characterization of AJ-76 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ-76 hydrochloride is a dopamine autoreceptor antagonist with preferential binding to D2 and D3 receptors. As an antagonist at presynaptic autoreceptors, it blocks the negative feedback mechanism for dopamine release, leading to increased synaptic dopamine concentrations. This profile suggests potential therapeutic applications in conditions where dopamine neurotransmission is dysregulated. These application notes provide a summary of the dose-response characteristics of this compound in rodent models, focusing on its effects on locomotor activity, dopamine synthesis and release, and receptor occupancy. Detailed protocols for key in vivo experiments are also provided to facilitate the design and execution of studies involving this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of this compound in rodent models.
Table 1: In Vitro Receptor Binding Affinities of AJ-76
| Receptor Subtype | Species | Preparation | pKi | Ki (nM) |
| D3 | Human | Cloned | 6.95 | 112.2 |
| D4 | Human | Cloned | 6.67 | 213.8 |
| D2S | Human | Cloned | 6.37 | 426.6 |
| D2L | Human | Cloned | 6.21 | 616.6 |
| D2 | Rat | Cloned | 6.07 | 851.1 |
Table 2: Dose-Response Data for this compound on Locomotor Activity in Rodents
| Species | Route of Administration | Dose | Effect on Locomotor Activity | Notes |
| Rat | s.c. | 13 µmol/kg | No tachyphylaxis observed.[1] | Dose-dependent and short-lasting tachyphylaxis was observed at higher doses.[1] |
| Rat | s.c. | 52 µmol/kg | Tachyphylaxis occurred when the same dose was given 4 hours later.[1] | --- |
| Rat | p.o. | 300 µmol/kg | Daily administration for 7 days did not produce tolerance.[1] | Stimulatory properties were particularly noted in habituated rats.[1] |
| Mouse | i.p. | 20 mg/kg | Increased locomotor activity. | This dose was shown to induce a prominent rise in extracellular dopamine. |
Table 3: Dose-Response Data for this compound on Dopamine Release in Rodents
| Species | Brain Region | Route of Administration | Dose | Effect on Dopamine Release |
| Mouse | Striatum | i.p. | 20 mg/kg | Prominent rise in extracellular dopamine levels. |
Note: While AJ-76 is known to increase dopamine release, detailed dose-response studies quantifying this effect across a range of doses are not extensively reported in the public domain.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Open field arenas (e.g., 40 cm x 40 cm x 40 cm) equipped with infrared beam grids or video tracking software
-
Syringes and needles for administration (subcutaneous or intraperitoneal)
Procedure:
-
Animal Acclimation: House rats individually for at least one week before the experiment. Handle the rats daily for 3-5 minutes to habituate them to the experimenter.
-
Habituation to Test Arena: On two consecutive days prior to the test day, place each rat in the open field arena for 30 minutes to allow for habituation to the novel environment.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations for a range of doses (e.g., 1, 5, 10, 20 mg/kg). Prepare a vehicle-only solution to serve as a control.
-
Administration: On the test day, administer the prepared doses of this compound or vehicle to different groups of rats via the chosen route (e.g., subcutaneous injection).
-
Locomotor Activity Recording: Immediately after administration, place each rat in the center of the open field arena. Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated by plotting the total locomotor activity against the administered dose.
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Release
Objective: To measure the dose-dependent effect of this compound on extracellular dopamine levels in the rat striatum.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats (275-325 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Surgical tools
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Probe Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of at least 60 minutes, collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer a specific dose of this compound or vehicle systemically (e.g., i.p. or s.c.).
-
Post-Administration Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours following drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration for each animal. Plot the time course of dopamine release for each treatment group. To generate a dose-response curve, the peak percentage increase in dopamine can be plotted against the administered dose of AJ-76.
-
Histological Verification: At the end of the experiment, perfuse the brain and histologically verify the placement of the microdialysis probe.
Protocol 3: In Vivo D2/D3 Receptor Occupancy Assessment
Objective: To determine the dose-dependent occupancy of D2/D3 receptors by this compound in the rodent brain using an ex vivo binding method.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male mice or rats
-
Radioligand specific for D2/D3 receptors (e.g., [³H]raclopride or [¹¹C]raclopride for PET)
-
Scintillation counter or PET scanner
-
Brain harvesting tools
-
Homogenizer and centrifuge
Procedure:
-
Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.
-
Radioligand Injection: At the time of expected peak brain concentration of AJ-76, administer a tracer dose of the radioligand (e.g., intravenously).
-
Brain Harvesting: At a time point that allows for optimal specific binding of the radioligand, euthanize the animals and rapidly remove the brains.
-
Tissue Preparation (for ex vivo binding): Dissect the brain region of interest (e.g., striatum). Homogenize the tissue in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Measurement of Radioactivity:
-
Ex vivo binding: Measure the amount of radioactivity in the membrane preparations using liquid scintillation counting.
-
PET imaging: For in vivo imaging, the animal would be placed in a PET scanner after radioligand injection, and dynamic images of the brain would be acquired.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand in the brain tissue of vehicle-treated and AJ-76-treated animals.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated group compared to the vehicle-treated group:
-
% Occupancy = 100 * (Specific Binding_vehicle - Specific Binding_drug) / Specific Binding_vehicle
-
-
Generate a dose-occupancy curve by plotting the percentage of receptor occupancy against the dose of this compound. The ED50 for receptor occupancy can be determined from this curve.
-
Visualizations
Caption: Dopamine synthesis, release, and receptor interaction pathway.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Workflow for ex vivo D2/D3 receptor occupancy study.
References
Application Notes and Protocols for AJ-76 Hydrochloride Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of AJ-76 hydrochloride in behavioral studies involving rodents. The information is intended to guide researchers in designing and executing experiments to investigate the behavioral effects of this dopamine D2/D3 autoreceptor antagonist.
Introduction
This compound is a selective antagonist for dopamine D2 and D3 autoreceptors. By blocking these presynaptic receptors, which normally inhibit dopamine synthesis and release, AJ-76 increases dopaminergic neurotransmission. This mechanism of action makes it a valuable tool for studying the role of the dopamine system in various behaviors, including locomotion, stereotypy, and models of neuropsychiatric and substance use disorders. Proper administration is critical for obtaining reliable and reproducible results in behavioral pharmacology studies.
Data Presentation: Behavioral Effects of this compound
The following tables summarize the dose-dependent effects of this compound on locomotor activity and stereotyped behaviors in rodents, as synthesized from available literature. It is important to note that specific responses can vary depending on the species, strain, and experimental conditions.
Table 1: Dose-Response Effects of this compound on Locomotor Activity in Rodents
| Dose (mg/kg) | Administration Route | Species/Strain | Observed Effect on Locomotor Activity | Citation(s) |
| 1.0 - 5.0 | Subcutaneous (s.c.) | Mice | Dose-dependent increase in locomotor activity. | [1] |
| 10.0 | Subcutaneous (s.c.) | Mice | Significant increase in locomotor activity, which may be followed by stereotypy. | [2] |
| 13 µmol/kg (~3.7 mg/kg) | Subcutaneous (s.c.) | Rat | Stimulation of locomotor activity without tachyphylaxis on repeated administration at 24h intervals. | [3] |
| 52 µmol/kg (~14.8 mg/kg) | Subcutaneous (s.c.) | Rat | Initial stimulation of locomotor activity, followed by tachyphylaxis upon a second administration 4 hours later. | [3] |
| 300 µmol/kg (~85.5 mg/kg) | Oral (p.o.) | Rat | Stimulation of locomotor activity with no tolerance development after 7 days of daily administration. | [3] |
| Not Specified | Not Specified | Rat | When administered alone, overall locomotor and central locomotor activity were not significantly affected over a two-hour period, though transient increases were seen at 10, 20, and 30 minutes. | [4] |
Table 2: Dose-Response Effects of this compound on Stereotyped Behavior in Rodents
| Dose (mg/kg) | Administration Route | Species/Strain | Observed Effect on Stereotyped Behavior | Citation(s) |
| > 5.0 | Subcutaneous (s.c.) | Mice | Emergence of stereotyped behaviors such as focused sniffing and repetitive head movements. | [1] |
| 10.0 | Subcutaneous (s.c.) | Mice | Clear exhibition of stereotyped behaviors, often displacing locomotor activity. | [2] |
| Not Specified | Not Specified | Rat | In some studies, high doses that significantly increase locomotor activity may also induce stereotypy. | [5] |
Experimental Protocols
Preparation of this compound for Administration
3.1.1. Vehicle Selection
-
For Subcutaneous (s.c.) Injection: 0.9% sterile saline is a commonly used and appropriate vehicle.
-
For Oral (p.o.) Gavage: A 10% sucrose solution in distilled water can be used to improve palatability and ease of administration.[6] Alternatively, corn oil can be used as a vehicle.[7]
3.1.2. Preparation of Injectable Solution (Subcutaneous)
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If the solution is not prepared fresh, it should be stored appropriately, and the stability under those conditions should be validated.
3.1.3. Preparation of Oral Suspension
-
Weigh the necessary amount of this compound.
-
If using a sucrose solution, dissolve the compound in the 10% sucrose solution.
-
If using an oil-based vehicle, the compound can be suspended in corn oil.
-
Ensure the suspension is homogenous by vortexing before each administration.
Administration Procedures
3.2.1. Subcutaneous (s.c.) Injection in Mice
This protocol is adapted from standard procedures for subcutaneous injections in mice.[8][9][10][11]
-
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[8]
-
Prepared this compound solution
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume based on its body weight and the solution concentration. The maximum recommended injection volume is 5-10 ml/kg.[8]
-
Restrain the mouse by gently grasping the loose skin at the scruff of the neck.
-
Lift the scruff to form a "tent" of skin.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Slightly retract the plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel. If blood is present, withdraw the needle and reinject at a different site.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
-
3.2.2. Oral Gavage in Rats
This protocol is based on standard oral gavage procedures for rats.[12][13]
-
Materials:
-
Flexible or ball-tipped gavage needle (e.g., 16-18 gauge for adult rats)[12]
-
Syringe with prepared this compound suspension
-
Animal scale
-
-
Procedure:
-
Weigh the rat to calculate the appropriate dosing volume. The maximum recommended volume is 10-20 ml/kg.[12]
-
Gently yet firmly restrain the rat.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, or the animal shows signs of distress (e.g., coughing), the needle may be in the trachea. Withdraw immediately and re-attempt.
-
Once the needle is correctly positioned, administer the suspension slowly.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound at the dopamine D2/D3 autoreceptor.
References
- 1. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. downstate.edu [downstate.edu]
In Vivo Experimental Design with AJ-76 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ-76 hydrochloride is a selective antagonist with a preferential affinity for dopamine D3 and presynaptic dopamine D2 autoreceptors. Its unique pharmacological profile makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. In vivo studies are crucial for elucidating the therapeutic potential and understanding the behavioral and neurochemical effects of this compound. These application notes provide detailed protocols for in vivo experimental design, focusing on its application in locomotor activity assessment and models of cocaine addiction.
Mechanism of Action
This compound acts as an antagonist at dopamine D2 and D3 autoreceptors. By blocking these presynaptic receptors, which normally provide negative feedback on dopamine synthesis and release, this compound increases dopaminergic neurotransmission. This leads to elevated synaptic concentrations of dopamine, which can influence behaviors such as locomotor activity and reward-seeking.
Data Presentation
Table 1: In Vivo Dosing and Administration of this compound in Rats
| Parameter | Oral (p.o.) | Subcutaneous (s.c.) | Reference |
| Animal Model | Male Rats | Male Rats | [1] |
| Dosage Range | 300 µmol/kg | 13 - 52 µmol/kg | [1] |
| Vehicle | Not specified in literature | Not specified in literature | [1] |
| Reported Effects | Increased brain DOPAC levels | Stimulation of locomotor activity | [1] |
| Tolerance | Not observed after 7 days of daily administration | Dose-dependent, short-lasting tachyphylaxis observed 4 hours after a single dose of 52 µmol/kg | [1] |
Table 2: Neurochemical Effects of this compound in the Nucleus Accumbens of Rats
| Parameter | Effect | Magnitude | Time Course | Reference |
| Synaptic Dopamine | Increase | Significant (p < 0.001) | - | [2] |
| Synaptic Serotonin | Decrease (overall) | Small but significant (p < 0.001) | A significant increase was noted at the 20-minute mark (p < 0.05) | [2] |
Table 3: Behavioral Effects of this compound in Rats
| Behavioral Assay | Dose/Route | Effect | Time Course | Reference |
| Locomotor Activity | Not specified | No significant overall effect on locomotor or central locomotor activity | Temporally related increases at 10, 20, and 30 minutes (p < 0.05) | [2] |
| Cocaine-Induced Locomotor Activity | Pretreatment before cocaine | Significantly increased locomotor activity (p < 0.001) | Significant increases at 10, 20, 40, 50, and 80 minutes (p < 0.05) | [2] |
Experimental Protocols
Protocol 1: Evaluation of Locomotor Activity in Rats
Objective: To assess the effect of this compound on spontaneous and cocaine-induced locomotor activity in rats.
Materials:
-
This compound
-
Cocaine hydrochloride (for induced activity studies)
-
Vehicle (e.g., sterile saline, or a solution of DMSO and cyclodextrin in saline)
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for administration (25-27 gauge for s.c., gavage needle for p.o.)
Procedure:
-
Animal Habituation: Habituate the rats to the open field chambers for at least 30 minutes for 2-3 days prior to the experiment to reduce novelty-induced hyperactivity.
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. A suggested starting point for subcutaneous administration is in the range of 13-52 µmol/kg. For oral administration, a dose of 300 µmol/kg has been reported.
-
Vehicle consideration: As specific vehicle information is limited, a formulation study is recommended. A common approach for similar compounds is to dissolve the hydrochloride salt in sterile saline. If solubility is an issue, a small amount of DMSO (e.g., <5%) with a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used.
-
-
Administration:
-
Subcutaneous (s.c.): Inject the prepared this compound solution subcutaneously in the loose skin over the back of the neck.
-
Oral (p.o.): Administer the solution via oral gavage using a gavage needle appropriate for the size of the rat.
-
-
Locomotor Activity Monitoring:
-
Spontaneous Activity: Immediately after administration of this compound or vehicle, place the rat in the open field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
Cocaine-Induced Activity: Administer this compound or vehicle as a pretreatment. After a specified pretreatment time (e.g., 15-30 minutes, to be optimized), administer cocaine hydrochloride (e.g., 10-20 mg/kg, i.p.) and immediately place the rat in the chamber to record locomotor activity.
-
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the activity of the this compound-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Cocaine Self-Administration and Reinstatement Model in Rats
Objective: To evaluate the effect of this compound on the motivation to self-administer cocaine and on cue-induced reinstatement of cocaine-seeking behavior.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Vehicle
-
Male Wistar rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Syringes and infusion lines
Procedure:
-
Cocaine Self-Administration Training:
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions. A lever press on the "active" lever results in a cocaine infusion and the presentation of a cue light, while a press on the "inactive" lever has no consequence.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Effect on Cocaine Self-Administration:
-
Once stable responding is established, administer this compound or vehicle at various pretreatment times and doses before the self-administration session.
-
Record the number of active and inactive lever presses and the number of cocaine infusions.
-
Analyze the data to determine if this compound alters the motivation to self-administer cocaine.
-
-
Extinction and Reinstatement:
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in cocaine infusion or cue presentation. Continue until responding is significantly reduced (e.g., <25% of the self-administration baseline).
-
To test for cue-induced reinstatement, administer this compound or vehicle prior to a test session where active lever presses result in the presentation of the cue light previously paired with cocaine, but no cocaine is delivered.
-
Record the number of active and inactive lever presses. An increase in active lever pressing in the vehicle group is indicative of reinstatement.
-
-
Data Analysis: Compare the number of active lever presses between the this compound-treated and vehicle-treated groups during both the self-administration and reinstatement phases using appropriate statistical analysis.
Mandatory Visualizations
Caption: Mechanism of AJ-76 HCl action on dopamine autoreceptors.
Caption: Workflow for locomotor activity assessment.
References
- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of AJ-76 Hydrochloride Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ-76 hydrochloride is a selective dopamine receptor antagonist with preferential affinity for the D2 and D3 receptor subtypes.[1][2][3][4][5] Its pharmacological profile makes it a valuable tool for neuroscience research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the preparation of a sterile solution of this compound suitable for injection in a research setting. The following protocols are based on established principles of parenteral drug formulation. However, due to the limited publicly available data on the aqueous stability of this compound, a lyophilized formulation is proposed to ensure long-term stability. Researchers should perform their own stability studies to determine the optimal formulation and storage conditions for their specific application.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a suitable formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ClNO | [1] |
| Molecular Weight | 269.81 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | Soluble up to 10 mM | [3] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Proposed Formulation Strategy: Lyophilization
Given that many hydrochloride salts of small molecules can be susceptible to hydrolysis in aqueous solutions, lyophilization (freeze-drying) is a recommended strategy to enhance the long-term stability of this compound for injection.[6][7] This involves preparing a sterile solution of the drug with suitable excipients, filling it into vials, freeze-drying the solution to remove the solvent, and stoppering the vials under vacuum or an inert gas. The resulting lyophilized powder can be reconstituted with a sterile diluent immediately prior to use.[8][9]
Experimental Protocols
I. Preparation of a Lyophilized this compound Formulation
This protocol describes the preparation of a batch of lyophilized this compound at a concentration of 10 mg per vial.
Materials:
-
This compound powder
-
Mannitol (bulking agent)
-
Sodium phosphate (monobasic and dibasic, for buffering)
-
Water for Injection (WFI)
-
Sterile 2 mL glass vials and stoppers
-
0.22 µm sterile syringe filters
-
Lyophilizer
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Aseptic filling enclosure (e.g., laminar flow hood or biological safety cabinet)
Protocol:
-
Buffer Preparation: Prepare a 10 mM sodium phosphate buffer.
-
Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in WFI to achieve the target pH. The optimal pH for stability should be determined empirically, but a starting point in the range of pH 4-6 is often suitable for hydrochloride salts.
-
-
Formulation Preparation (for a 100-vial batch):
-
Accurately weigh 1.0 g of this compound.
-
Accurately weigh 2.5 g of mannitol.
-
In a sterile vessel, dissolve the mannitol in approximately 80 mL of the 10 mM sodium phosphate buffer with gentle stirring.
-
Once the mannitol is dissolved, add the this compound powder and continue stirring until a clear solution is obtained.
-
Adjust the pH of the solution to the target pH using small additions of 1 M NaOH or 1 M HCl, if necessary.
-
Add WFI to bring the final volume to 100 mL.
-
-
Sterile Filtration:
-
Filter the bulk solution through a 0.22 µm sterile syringe filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
In an aseptic environment, dispense 1.0 mL of the sterile filtered solution into each of the 100 sterile 2 mL vials.
-
-
Lyophilization:
-
Place partially stoppered vials into the lyophilizer.
-
Execute a suitable lyophilization cycle. A generic cycle would involve freezing, a primary drying phase to remove water by sublimation, and a secondary drying phase to remove residual moisture. The specific parameters of the cycle (temperature, pressure, and time) should be optimized for this formulation.
-
-
Stoppering and Sealing:
-
At the end of the lyophilization cycle, fully stopper the vials under vacuum or backfill with a sterile inert gas like nitrogen before stoppering.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
II. Reconstitution of Lyophilized this compound for Injection
This protocol describes the reconstitution of a single vial of lyophilized this compound.
Materials:
-
Vial of lyophilized this compound (10 mg)
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection (sterile saline)
-
Sterile syringe (e.g., 3 mL) and needle
-
Alcohol swabs
Protocol:
-
Inspection: Visually inspect the vial to ensure the integrity of the seal and the appearance of the lyophilized cake.
-
Preparation:
-
Remove the plastic cap from the vial and wipe the rubber stopper with an alcohol swab.
-
Using a sterile syringe, draw up 1.0 mL of the desired sterile diluent (WFI or sterile saline).
-
-
Reconstitution:
-
Carefully insert the needle through the center of the rubber stopper and slowly inject the diluent into the vial, directing the stream against the glass wall to minimize foaming.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking.[10]
-
-
Final Inspection: The reconstituted solution should be clear and free of visible particulate matter.
The final concentration of the reconstituted solution will be 10 mg/mL.
Quality Control
A summary of recommended quality control tests for the final product is provided in Table 2.
| Test | Specification |
| Appearance | White to off-white lyophilized cake |
| Reconstitution Time | Less than 60 seconds with gentle swirling |
| pH of Reconstituted Solution | Within ± 0.5 units of the target pH |
| Sterility | Must pass sterility testing (e.g., USP <71>) |
| Endotoxin | Within acceptable limits (e.g., USP <85>) |
| Assay | 90-110% of the labeled amount of AJ-76 HCl |
| Purity | Impurity levels within acceptable limits |
| Moisture Content | Typically < 2% for lyophilized products |
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D2/D3 Receptor Signaling Pathway
This compound acts as an antagonist at D2 and D3 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 8. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 9. packagingdigest.com [packagingdigest.com]
- 10. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Application Notes and Protocols for Stereotaxic Surgery and Microdialysis Probe Implantation in AJ-76 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for conducting stereotaxic surgery and implanting microdialysis probes in rodents for the investigation of the dopamine D3 receptor and autoreceptor preferring antagonist, AJ-76. The protocols outlined below are intended to ensure accurate and reproducible experimental outcomes for preclinical research into the neurochemical and behavioral effects of AJ-76. This compound has been shown to modulate dopamine neurotransmission, particularly in brain regions associated with reward and motivation, such as the nucleus accumbens. By antagonizing presynaptic D3 and other dopamine autoreceptors, AJ-76 effectively increases the extracellular concentration of dopamine.
Experimental Protocols
Stereotaxic Surgery for Microdialysis Guide Cannula Implantation
This protocol details the procedure for the precise implantation of a guide cannula into the nucleus accumbens of a rat, a critical step for subsequent microdialysis experiments.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus (David Kopf Instruments or equivalent)
-
Anesthesia system (isoflurane or ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Electric drill with fine drill bits
-
Guide cannula and dummy cannula (CMA Microdialysis or equivalent)
-
Dental cement
-
Topical anesthetic (e.g., lidocaine)
-
Antiseptic solution (e.g., Betadine)
-
Ophthalmic ointment
-
Analgesics for post-operative care (e.g., buprenorphine)
-
Rat brain atlas (e.g., Paxinos and Watson)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic as per approved institutional protocols.
-
Shave the scalp and secure the animal in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Incision and Bregma Identification:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the skull sutures, particularly bregma (the intersection of the sagittal and coronal sutures).
-
-
Coordinate Determination:
-
Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region. For the nucleus accumbens core, typical coordinates relative to bregma are:
-
Anterior-Posterior (AP): +1.6 mm
-
Medial-Lateral (ML): ±1.5 mm
-
Dorsal-Ventral (DV): -6.5 mm from the skull surface[1]
-
-
Position the drill over the calculated AP and ML coordinates.
-
-
Craniotomy and Dura Mater Incision:
-
Drill a small hole (burr hole) through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
-
Carefully incise the dura mater with a fine-gauge needle or forceps to expose the brain surface.
-
-
Guide Cannula Implantation:
-
Mount the guide cannula onto the stereotaxic arm.
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the guide cannula to the skull using dental cement, anchoring it with small surgical screws placed in the skull.
-
-
Closure and Post-Operative Care:
-
Insert the dummy cannula into the guide cannula to prevent blockage.
-
Suture or apply wound clips to close the scalp incision.
-
Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
-
Microdialysis Probe Implantation and Sample Collection
This protocol describes the insertion of a microdialysis probe and the subsequent collection of brain dialysate for the analysis of neurotransmitter levels following AJ-76 administration.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (CMA Microdialysis or equivalent, with a molecular weight cut-off suitable for neurotransmitters)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), degassed
-
Tubing and connectors
-
Fraction collector (refrigerated, if possible)
-
AJ-76 solution for administration (intraperitoneal, subcutaneous, or via reverse dialysis)
Procedure:
-
Probe Preparation and Insertion:
-
Gently restrain the awake and freely moving rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the microdialysis probe to the infusion pump and tubing, and perfuse with aCSF at a low flow rate (e.g., 2 µL/min) to remove any air bubbles.
-
Carefully insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
-
Stabilization and Baseline Collection:
-
Allow the animal to habituate to the probe and tethering system for at least 2-3 hours.
-
Begin collecting baseline dialysate samples into vials in the fraction collector. Typically, samples are collected every 10-20 minutes.
-
Collect at least 3-4 stable baseline samples before drug administration.
-
-
AJ-76 Administration and Sample Collection:
-
Administer AJ-76 at the desired dose(s). For example, a 20 mg/kg intraperitoneal (i.p.) injection has been shown to be effective.[2]
-
Continue collecting dialysate samples for a predetermined period (e.g., 2-4 hours) to monitor the time course of the drug's effect.
-
-
Sample Handling and Analysis:
-
Store the collected dialysate samples at -80°C until analysis.
-
Analyze the concentrations of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain the tissue (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe track within the nucleus accumbens.
-
Data Presentation
The following tables summarize the expected quantitative data from microdialysis studies investigating the effects of AJ-76.
Table 1: Stereotaxic Coordinates for Rat Nucleus Accumbens
| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) from Skull | Reference |
| Nucleus Accumbens Core | +1.6 mm | ±1.5 mm | -6.5 mm | [1] |
| Nucleus Accumbens Shell | +1.7 mm | ±0.8 mm | -7.8 mm |
Table 2: Effect of AJ-76 on Extracellular Dopamine and Metabolite Levels in the Nucleus Accumbens
| Treatment | Dopamine (% Baseline) | DOPAC (% Baseline) | HVA (% Baseline) | Reference |
| Vehicle (Saline) | ~100% | ~100% | ~100% | [2] |
| AJ-76 (20 mg/kg, i.p.) | Significant Increase | Variable | Variable | [2] |
Note: Specific percentage increases can vary between studies. One study demonstrated that AJ-76 produced a more prominent rise in extracellular dopamine compared to another D3/autoreceptor antagonist, UH232.[2] Another study suggests that the relative increase in dopamine over its metabolites is a key characteristic of autoreceptor-preferring antagonists like AJ-76.[3]
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the mechanism of action of AJ-76, the following diagrams are provided.
Caption: Experimental workflow for stereotaxic surgery and microdialysis.
Caption: Signaling pathway of AJ-76 at the presynaptic dopamine terminal.
References
- 1. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of AJ-76 hydrochloride in saline and other solvents
Welcome to the technical support center for AJ-76 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of dopamine autoreceptors. It displays a preferential affinity for presynaptic D2-like dopamine receptors (D2, D3, and D4 subtypes) over postsynaptic receptors.[1][2] By blocking these autoreceptors, which typically inhibit dopamine synthesis and release, this compound can enhance dopaminergic neurotransmission.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary depending on the solvent and conditions such as temperature and the use of sonication. Below is a summary of its solubility in various solvents.
Solubility Data for this compound
| Solvent | Concentration | Conditions |
| Methanol | 25 mg/mL (92.66 mM) | Requires ultrasonication.[1] |
| DMSO | 12.5 mg/mL (46.33 mM) | Requires ultrasonication and warming to 60°C.[1] |
| Water | Soluble to 10 mM | No specific conditions mentioned.[3] |
| Saline (with 20% SBE-β-CD) | ≥ 1 mg/mL (3.71 mM) | Clear solution.[1] |
Q3: How should this compound be stored?
A3: For long-term storage, this compound should be kept at 4°C in a sealed container, away from moisture.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound in the desired solvent.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the compound may require assistance to dissolve.
-
Solution:
-
Refer to the solubility table above for guidance on appropriate solvents and concentrations.
-
For solvents like methanol and DMSO, the use of ultrasonication and gentle warming can aid dissolution.[1]
-
When using DMSO, ensure it is newly opened, as hygroscopic DMSO can negatively impact solubility.[1]
-
For aqueous solutions, if direct dissolution in saline is challenging, consider preparing a stock solution in a small amount of an organic solvent like DMSO first, and then diluting it with the aqueous vehicle.
-
Problem 2: Precipitation of the compound after preparing an aqueous solution from a stock.
-
Possible Cause: The final concentration in the aqueous medium may exceed the solubility limit, especially if a high concentration of the organic co-solvent is used.
-
Solution:
-
Minimize the volume of the organic stock solution. A common practice is to keep the final concentration of the organic co-solvent (e.g., DMSO) low, typically less than 1% of the total volume for in vivo studies.
-
Consider using a vehicle that enhances solubility, such as saline containing a solubilizing agent like SBE-β-CD.[1]
-
Prepare the solution fresh before each experiment to minimize the risk of precipitation over time.
-
Experimental Protocols
Preparation of this compound for In Vivo Rodent Studies
This protocol provides a method for preparing this compound for intraperitoneal (IP) injection in rodents, a common route of administration for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of compound needed based on the desired dose (e.g., mg/kg), the number of animals, and their average weight.
-
Prepare a stock solution in DMSO:
-
Weigh the calculated amount of this compound powder.
-
Dissolve the powder in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming and ultrasonication can be used to facilitate dissolution.[1]
-
-
Dilute the stock solution with sterile saline:
-
Just prior to administration, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration for injection.
-
For example, to achieve a final injection volume of 10 mL/kg with a dose of 1 mg/kg, you would need a final concentration of 0.1 mg/mL.
-
It is crucial to add the DMSO stock to the saline and not the other way around to prevent precipitation.
-
-
Vortex the final solution: Ensure the final solution is homogeneous by vortexing it thoroughly.
-
Administration:
-
The solution should be administered immediately after preparation.
-
For IP injections in mice and rats, the recommended maximum injection volume is typically 10 mL/kg.
-
The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Experimental Workflow for Solution Preparation
References
AJ-76 hydrochloride stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AJ-76 hydrochloride. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of dopamine autoreceptors, with a higher affinity for D3 and D2 receptors.[1][2][3] Its primary mechanism of action is to block these presynaptic dopamine receptors, which are involved in the negative feedback regulation of dopamine synthesis and release. By antagonizing these autoreceptors, this compound can increase the firing rate of dopaminergic neurons and enhance dopamine release in various brain regions.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, away from moisture.[4] For long-term storage, it is recommended to keep it at 4°C.[5] Some suppliers suggest room temperature for shipping in the continental US, but for long-term stability, a refrigerated and dry environment is optimal.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions of this compound should be prepared in a suitable solvent and stored at low temperatures to minimize degradation. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] For detailed storage stability of stock solutions, refer to the table below.
Stability and Storage Data
The following tables summarize the recommended storage conditions and stability data for this compound in both solid form and in solution.
Table 1: Storage and Stability of Solid this compound
| Condition | Temperature | Duration | Recommendations |
| Long-term Storage | 4°C | Indefinite (if properly sealed) | Store in a tightly sealed container, protected from moisture.[4] |
| Shipping | Room Temperature | Short-term | Permissible for short durations, but should be transferred to recommended storage upon receipt.[5] |
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Recommendations |
| In solvent | -20°C | 1 month | Use within one month.[5] |
| In solvent | -80°C | 6 months | Use within six months.[5] |
Troubleshooting Guide
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Poor Solubility or Precipitation of the Compound
-
Symptom: Difficulty dissolving this compound in the desired solvent, or precipitation of the compound from the solution.
-
Possible Causes:
-
Incorrect Solvent: this compound has specific solubility characteristics.
-
Low Temperature: The compound may be less soluble at lower temperatures.
-
pH of the Solution: The hydrochloride salt's solubility is pH-dependent.
-
-
Solutions:
-
Solvent Selection: this compound is soluble in water (up to 10 mM) and methanol.[2][6] For other solvents, it is advisable to consult the manufacturer's datasheet.
-
Warming: Gentle warming of the solution may aid in dissolution.
-
pH Adjustment: For aqueous solutions, ensure the pH is in a range where the hydrochloride salt is stable and soluble.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability in experimental data or results that deviate from expectations.
-
Possible Causes:
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation, reducing its potency.
-
Inaccurate Concentration: Errors in preparing the stock solution or dilutions.
-
Interaction with other Reagents: Potential for chemical interactions with other components in the experimental setup.
-
-
Solutions:
-
Verify Compound Integrity: Use a fresh stock of this compound or prepare a new solution from solid material stored under recommended conditions.
-
Confirm Concentration: Double-check all calculations and measurements for solution preparation. If possible, verify the concentration using an appropriate analytical method like UV-Vis spectroscopy or HPLC.
-
Review Experimental Protocol: Carefully examine the entire experimental protocol for any potential incompatibilities between this compound and other reagents.
-
Experimental Protocols
Below are generalized protocols for common experimental procedures involving this compound. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: In Vitro Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2/D3 receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis in Rodents
This protocol describes an in vivo microdialysis procedure to measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rodent.
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline and analyze the time course of the drug's effect.
Visualizations
Signaling Pathway of Dopamine D2/D3 Receptor Antagonism by this compound
References
Technical Support Center: Optimizing AJ-76 Hydrochloride Dosage for Locomotor Stimulation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AJ-76 hydrochloride in locomotor stimulation experiments. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propyl-amino)tetralin. It functions as a preferential dopamine autoreceptor antagonist.[1] It has a higher affinity for D3 and D2 autoreceptors.[2] By blocking these presynaptic autoreceptors, which normally provide negative feedback, AJ-76 increases the synthesis and synaptic release of dopamine, leading to downstream effects such as locomotor stimulation, particularly in habituated animals.[1][3]
Q2: What is the expected effect of AJ-76 on locomotor activity?
A2: AJ-76 is known to cause a stimulation of locomotor activity.[1] This effect is temporally related to a significant increase in synaptic dopamine concentrations in brain regions like the nucleus accumbens.[3] The stimulatory effects are most pronounced in habituated animals and may be observed within the first 30 minutes after administration.[3]
Q3: What are typical dosage ranges for AJ-76 in rodent studies?
A3: Dosages can vary based on the administration route and experimental goals. Studies have used subcutaneous (s.c.) doses as low as 13 µmol/kg and oral (p.o.) doses up to 300 µmol/kg in rats.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions and animal strain.
Q4: How should I prepare and store this compound?
A4: this compound stock solutions can be prepared in solvents like DMSO. For in vivo administration, these stock solutions are often diluted into a vehicle such as saline with a co-solvent like 20% SBE-β-CD or corn oil.[2] Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[2] Always protect solutions from repeated freeze-thaw cycles by preparing aliquots.[2]
Q5: Can tolerance or tachyphylaxis develop with repeated administration?
A5: Yes, a dose-dependent and short-lasting tachyphylaxis (rapid tolerance) can occur. For instance, a subcutaneous dose of 52 µmol/kg in rats induced tolerance when a second dose was given 4 hours later, but not 24 hours later.[1] However, daily administration for a week at a higher oral dose (300 µmol/kg) did not result in tolerance.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No significant increase in locomotor activity. | 1. Dosage too low: The dose may be insufficient to effectively antagonize dopamine autoreceptors. 2. Animal habituation: The stimulatory effects are more pronounced in habituated animals.[1] 3. Vehicle/Solubility issue: The compound may not be fully dissolved or stable in the chosen vehicle. | 1. Perform a dose-response study: Test a range of doses (e.g., starting from published low effective doses) to find the optimal concentration. 2. Ensure proper habituation: Allow animals to acclimate to the testing environment for a sufficient period before drug administration. 3. Verify solubility and preparation: Use a recommended vehicle like saline with 20% SBE-β-CD.[2] Ensure the final solution is clear and administered shortly after preparation. |
| High variability between subjects. | 1. Administration inconsistency: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) can lead to variable absorption. 2. Genetic differences: Animal strain and even individual genetic variations can influence drug response.[4] 3. Circadian rhythm: Time of day can affect baseline locomotor activity and drug sensitivity. | 1. Standardize administration: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., subcutaneous, intraperitoneal).[5] Use appropriate needle sizes and injection sites. 2. Use a consistent animal model: Employ animals from the same strain, supplier, age, and sex to minimize genetic variability. 3. Conduct experiments at the same time of day: This minimizes the influence of the animal's natural activity cycle on the results. |
| Paradoxical decrease in locomotor activity. | 1. Dosage too high (off-target effects): Extremely high doses may lead to non-specific effects or the recruitment of other receptor systems, potentially causing sedation or catalepsy-like states, a known effect of some dopamine antagonists.[6] 2. Interaction with other factors: Stress or other experimental manipulations could interact with the drug's effects. | 1. Reduce the dose: Re-evaluate the dose-response curve. The relationship between dose and locomotor activity is not always linear and can be U-shaped. 2. Review experimental design: Ensure that other aspects of the protocol (e.g., handling, environment) are not confounding the results. Minimize animal stress. |
| Rapid tolerance (tachyphylaxis) observed. | 1. Dosing interval is too short: The drug or its downstream effects have not cleared before the next administration. | 1. Increase the interval between doses: Studies show that an interval of 24 hours may be sufficient to avoid tachyphylaxis seen at a 4-hour interval.[1] |
Quantitative Data Summary
The following table summarizes dosage information for AJ-76 from published literature. Note that molar units (µmol/kg) are used in the primary reference; researchers should convert to mg/kg based on the molecular weight of this compound.
| Dose (µmol/kg) | Route of Administration | Animal Model | Observed Effect on Locomotion | Reference |
| 13 | Subcutaneous (s.c.) | Rat | Stimulation of locomotor activity without inducing tachyphylaxis on a second challenge 4h later. | [1] |
| 52 | Subcutaneous (s.c.) | Rat | Stimulation of locomotor activity, but induced short-lasting tachyphylaxis when challenged 4h later. | [1] |
| 300 | Oral (p.o.) | Rat | Stimulation of locomotor activity; no tolerance observed after one week of daily administration. | [1] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Rats
This protocol provides a general framework. Specifics must be detailed and approved by the institution's Animal Care and Use Committee (IACUC).[7][8]
-
Animal Habituation:
-
Individually house male Sprague-Dawley rats and maintain them on a 12-hour light/dark cycle with ad libitum access to food and water.
-
For 3-5 days prior to testing, handle each animal daily.
-
On the testing day, place each rat in the open-field activity chamber (e.g., 40x40 cm) for 60 minutes to allow for habituation. The stimulatory effects of AJ-76 are more evident in such habituated animals.[1]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentration using sterile saline as the vehicle. A co-solvent like 20% SBE-β-CD can be used to ensure solubility.[2]
-
Administer the prepared AJ-76 solution or vehicle control via the desired route (e.g., subcutaneous injection, s.c.).[1] The injection volume should be appropriate for the animal's weight (e.g., 1 mL/kg).
-
-
Data Collection:
-
Immediately after injection, return the animal to the open-field chamber.
-
Record locomotor activity using an automated tracking system for a period of 60-120 minutes. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the onset and duration of the drug's effect.[3]
-
Compare the mean activity levels between the AJ-76 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action.
Caption: Standard workflow for a locomotor activity study.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute DOI treatment evokes dose and species-dependent locomotor effects on the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Conditioned increase of locomotor activity induced by haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Everything You Need to Know About Satisfying IACUC Protocol Requirements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in AJ-76 hydrochloride experiments
Welcome to the technical support center for AJ-76 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this selective dopamine D2/D3 receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound, providing potential causes and solutions in a question-and-answer format.
In Vitro Assays
???+ question "Q1: In our cell viability assay (e.g., MTT, XTT), we observe a significant decrease in cell viability at concentrations of this compound that should not be cytotoxic. What could be the cause?"
???+ question "Q2: We are not observing the expected antagonist effect of this compound in our receptor binding or functional assays."
???+ question "Q3: Our results from receptor binding assays are inconsistent and show high variability between experiments."
In Vivo Studies
???+ question "Q4: We are observing inconsistent effects of this compound on locomotor activity in our rodent models."
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinities (pKi)
| Receptor Subtype | pKi Value |
| Human D3 | 6.95 |
| Human D4 | 6.67 |
| Human D2S | 6.37 |
| Human D2L | 6.21 |
| Rat D2 | 6.07 |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Special Instructions |
| -20°C | 1 month | Sealed storage, away from moisture. |
| -80°C | 6 months | Sealed storage, away from moisture. |
Source:[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be adapted and optimized for your specific laboratory conditions and reagents.
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[2][3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for dopamine receptors.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the dopamine receptor of interest.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 10-50 µg of protein).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kd.
-
Varying concentrations of this compound (competitor).
-
A high concentration of a known D2/D3 antagonist (e.g., Haloperidol) to determine non-specific binding.
-
Assay buffer to bring the final volume to 250 µL.
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the Ki value.
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
This compound acts as an antagonist at D2 and D3 dopamine receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Upon activation by dopamine, they typically inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.[7][][9] Antagonism by this compound blocks this inhibitory effect.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the key steps in performing a cell viability assay to assess the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. (+)-AJ 76 hydrochloride | CAS 85378-82-1 | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
Potential off-target effects of AJ-76 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AJ-76 hydrochloride. The information is designed to help users anticipate, identify, and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a dopamine receptor antagonist with a preferential affinity for presynaptic D2-like autoreceptors.[1][2][3] It exhibits the highest affinity for the D3 receptor subtype, followed by D4 and D2 receptors.[1][4] Its antagonist activity at these autoreceptors leads to an increase in dopamine release and metabolism.[2][5]
Q2: What are the known binding affinities of this compound for its primary targets?
The binding affinities (pKi) of this compound for various dopamine receptor subtypes have been reported as follows. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Species | pKi Value | Reference |
| D3 | Human | 6.95 | [1][4] |
| D4 | Human | 6.67 | [1][4] |
| D2S | Human | 6.37 | [1][4] |
| D2L | Human | 6.21 | [1][4] |
| D2 | Rat | 6.07 | [1][4] |
Q3: Is there any published data on the off-target binding profile of this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target binding profile of this compound against a broad panel of receptors (e.g., serotonergic, adrenergic, histaminergic, muscarinic). While it is primarily recognized for its high affinity for dopamine D2-like receptors, researchers should be aware that off-target effects are a theoretical possibility for any pharmacological agent and should be considered when interpreting unexpected experimental outcomes.
Q4: My experimental results with this compound are not what I expected based on its known on-target activity. How can I determine if off-target effects are the cause?
If you observe unexpected results, a systematic approach is recommended to investigate the possibility of off-target effects. This can involve a series of control experiments and validation steps. The following troubleshooting guide provides a workflow for addressing such discrepancies.
Troubleshooting Guide for Unexpected Experimental Results
This guide is intended to help researchers identify potential off-target effects of this compound.
Initial Observation: Experimental results are inconsistent with the known pharmacology of this compound as a dopamine D2-like receptor antagonist.
References
- 1. (+)-AJ 76 hydrochloride | CAS 85378-82-1 | Tocris Bioscience [tocris.com]
- 2. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tachyphylaxis with AJ-76 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis observed with repeated administration of AJ-76 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dopamine autoreceptor antagonist with a preference for the D3 receptor over the D2 receptor.[1] It also exhibits partial agonist activity at the dopamine D2 receptor. Its mechanism of action involves increasing the synthesis and turnover of dopamine in the brain.[2]
Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[3] This can be a concern in experimental settings as it may lead to a diminished or absent pharmacological effect over time, potentially confounding experimental results. For AJ-76, this could manifest as a reduced stimulant effect on locomotor activity or a decreased impact on dopamine metabolite levels after subsequent doses.
Q3: Under what conditions has tachyphylaxis to this compound been observed?
Studies in rats have shown that tachyphylaxis to AJ-76 is dose-dependent and occurs when the dosing interval is short. For example, a subcutaneous dose of 52 µmol/kg resulted in tachyphylaxis when a second dose was administered 4 hours later, but not 24 hours later.[3] Tachyphylaxis was not observed with a lower dose of 13 µmol/kg s.c. or with once-daily oral administration of 300 µmol/kg for 7 days.[3]
Q4: What are the potential molecular mechanisms underlying tachyphylaxis to dopamine receptor partial agonists like AJ-76?
The primary mechanisms are believed to involve:
-
Receptor Desensitization: Following initial activation, G protein-coupled receptors (GPCRs) like the D2 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin.[4]
-
β-Arrestin Recruitment: β-arrestin binding sterically hinders further G protein coupling, thus dampening the signal.[4]
-
Receptor Internalization: β-arrestin acts as a scaffold protein, promoting the internalization of the receptor from the cell surface into endosomes.[5] This reduces the number of available receptors for the drug to act upon.
-
Receptor Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for degradation in lysosomes, leading to a long-term reduction in the total number of receptors.
Troubleshooting Guides
Issue 1: Diminished behavioral response (e.g., locomotor activity) after repeated AJ-76 administration.
Potential Cause: Development of acute tachyphylaxis.
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Dose: Tachyphylaxis with AJ-76 has been observed at higher doses (e.g., 52 µmol/kg s.c.).[3] Consider if the dose you are using falls into a range likely to induce rapid desensitization.
-
Dosing Interval: A short interval between doses (e.g., 4 hours) is more likely to cause tachyphylaxis than a longer interval (e.g., 24 hours).[3]
-
-
Experimental Design Modification:
-
Increase Dosing Interval: If your experimental design allows, increase the time between AJ-76 administrations to at least 24 hours.
-
Dose-Response Curve: Conduct a dose-response study to identify the lowest effective dose that achieves your desired pharmacological effect without inducing significant tachyphylaxis.
-
Washout Period: If tachyphylaxis is observed, introduce a drug-free "washout" period to allow for receptor resensitization. The required duration of this period may need to be determined empirically.
-
-
Biochemical Confirmation:
Issue 2: Inconsistent or diminishing results in in-vitro assays (e.g., cAMP inhibition) with repeated AJ-76 application.
Potential Cause: Receptor desensitization and internalization in your cell-based assay.
Troubleshooting Steps:
-
Confirm Receptor Desensitization:
-
Time-Course Experiment: Treat your cells expressing D2 receptors with a fixed concentration of AJ-76 and measure the response (e.g., inhibition of forskolin-stimulated cAMP) at multiple time points (e.g., 5, 15, 30, 60 minutes). A time-dependent decrease in the response suggests desensitization.
-
Washout and Re-stimulation: After an initial stimulation with AJ-76, wash the cells thoroughly and incubate them in a drug-free medium for varying periods. Then, re-stimulate with AJ-76. A recovery of the response over time indicates receptor resensitization.
-
-
Investigate Receptor Internalization:
-
Radioligand Binding: Perform saturation binding assays using a D2 receptor antagonist radioligand (e.g., [3H]-spiperone) on intact cells before and after AJ-76 treatment. A decrease in the Bmax (maximum number of binding sites) after AJ-76 treatment suggests receptor internalization.
-
Immunofluorescence/Flow Cytometry: If your expressed receptor has an extracellular epitope tag, you can use antibodies to quantify the amount of receptor on the cell surface via immunofluorescence microscopy or flow cytometry. A decrease in surface receptor staining after AJ-76 treatment is indicative of internalization.[6]
-
-
Assess β-Arrestin Recruitment:
Data Presentation
Table 1: In Vivo Tachyphylaxis of this compound in Rats
| Parameter | Dosing Regimen | Outcome | Reference |
| Locomotor Activity | 52 µmol/kg s.c., second dose after 4 hours | Tachyphylaxis observed | [3] |
| 52 µmol/kg s.c., second dose after 24 hours | No tachyphylaxis | [3] | |
| 13 µmol/kg s.c., second dose after 4 hours | No tachyphylaxis | [3] | |
| 300 µmol/kg p.o., once daily for 7 days | No tolerance observed | [3] | |
| Brain DOPAC Levels | 300 µmol/kg p.o., once daily for 7 days | No tolerance observed | [3] |
Table 2: In Vitro Characterization of Dopamine D2 Receptor Partial Agonists in β-Arrestin Recruitment Assays
| Compound | Assay Type | Efficacy (Emax) | Potency (EC50) | Reference |
| Dopamine | BRET | Full Agonist | 49 nM | [7] |
| Quinpirole | BRET | Full Agonist | 75 nM | [7] |
| Aripiprazole | Tango | 73% | < 10 nM | [8] |
| Aripiprazole | BRET | Partial Agonist (low efficacy) | - | [7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to Locomotor Activity
-
Animals: Male Sprague-Dawley rats.
-
Habituation: Habituate rats to the locomotor activity chambers for at least 60 minutes before the first injection.
-
Drug Administration (Tachyphylaxis Induction):
-
Group 1 (Control): Administer vehicle (e.g., saline) subcutaneously (s.c.).
-
Group 2 (Test): Administer this compound (e.g., 52 µmol/kg) s.c.
-
-
First Monitoring Period: Record locomotor activity for 2-4 hours.
-
Second Drug Administration:
-
At a predetermined interval (e.g., 4 or 24 hours) after the first injection, administer a second dose of either vehicle or this compound to the respective groups.
-
-
Second Monitoring Period: Record locomotor activity for another 2-4 hours.
-
Data Analysis: Compare the locomotor activity response (e.g., total distance traveled, stereotypy counts) after the second injection to the response after the first injection within the AJ-76 treated group. A significantly blunted response after the second injection at the 4-hour interval, but not the 24-hour interval, would indicate acute tachyphylaxis.
Protocol 2: Radioligand Binding Assay for D2 Receptor Internalization
-
Cell Culture: Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) to near confluency.
-
Treatment:
-
Treat cells with this compound at a desired concentration (e.g., 1 µM) for a specific time (e.g., 30-60 minutes) at 37°C.
-
Include a vehicle-treated control group.
-
-
Washing: Place plates on ice and wash the cells three times with ice-cold PBS to stop the internalization process and remove the ligand.
-
Binding:
-
Incubate the intact cells with a saturating concentration of a D2 receptor antagonist radioligand (e.g., [3H]-sulpiride) in a binding buffer at 4°C for a sufficient time to reach equilibrium.
-
To determine non-specific binding, include a set of wells with an excess of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
-
Washing and Lysis: Wash the cells again with ice-cold PBS to remove unbound radioligand. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. A significant decrease in specific binding in the AJ-76-treated cells compared to the vehicle-treated cells indicates receptor internalization.
Protocol 3: cAMP Assay for D2 Receptor Desensitization
-
Cell Culture: Plate cells expressing the D2 receptor in a suitable microplate.
-
Pre-treatment (Desensitization):
-
Treat cells with this compound or vehicle for a defined period (e.g., 30 minutes) at 37°C.
-
-
Washout: Gently wash the cells with a warm assay buffer to remove the pre-treatment ligand.
-
Stimulation:
-
Add a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, ELISA, or luciferase-based assays).
-
Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP by AJ-76 in both the vehicle-pre-treated and AJ-76-pre-treated cells. A rightward shift in the dose-response curve and/or a decrease in the maximal inhibition in the AJ-76-pre-treated cells indicates desensitization.
Mandatory Visualizations
Caption: D2 receptor signaling and tachyphylaxis pathway.
Caption: Troubleshooting logic for diminished AJ-76 response.
Caption: Workflow for assessing D2 receptor desensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D2 dopamine receptor internalization prolongs the decrease of radioligand binding after amphetamine: A PET study in a receptor internalization-deficient mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
AJ-76 hydrochloride solution degradation and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues related to the degradation of AJ-76 hydrochloride solutions and offers strategies for prevention. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a selective dopamine D2-like autoreceptor antagonist.[1] In research, it is primarily used to investigate the role of dopamine autoreceptors in the central nervous system and to study the effects of modulating dopamine neurotransmission.[2] It is a valuable tool in neuroscience and pharmacology for exploring potential treatments for various neurological and psychiatric disorders.
Q2: What are the recommended storage conditions for this compound solid and stock solutions?
Proper storage is crucial to maintain the stability of this compound. For the solid form, it is recommended to store it at room temperature in a dry, well-ventilated place, away from moisture and incompatible materials.[3] Stock solutions should be stored under more stringent conditions to prevent degradation.
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| Data synthesized from multiple sources.[1] |
It is critical to use the stock solution within the recommended timeframe to ensure the integrity of your experimental results.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution is a potential indicator of chemical degradation. The most common causes of degradation for hydrochloride salts in solution are hydrolysis, oxidation, and photolysis.[4][5] Exposure to inappropriate pH levels, atmospheric oxygen, or light can trigger these degradation pathways.
Q4: I am observing a precipitate in my this compound solution. What should I do?
Precipitation can occur for several reasons, including:
-
Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent. The compound is soluble up to 10 mM in water.[6]
-
pH Changes: The solubility of hydrochloride salts can be pH-dependent.[7] A shift in the pH of your solution could cause the compound to precipitate.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
Disproportionation: The hydrochloride salt can sometimes convert to its less soluble free base form, causing it to precipitate out of solution.[8][9]
If you observe a precipitate, it is recommended to prepare a fresh solution. To aid dissolution during preparation, gentle heating and/or sonication can be used.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with your this compound solutions.
Problem 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Solution Degradation | Prepare a fresh stock solution of this compound from the solid compound. Ensure proper storage of the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] For daily experiments, prepare fresh working solutions from the stock.[1] |
| Incorrect Solution Concentration | Verify the initial weight of the solid this compound and the volume of the solvent used to prepare the stock solution. Use a calibrated balance and volumetric flasks for accuracy. |
| pH Instability | The stability of hydrochloride salts in aqueous solutions can be pH-dependent.[7] Consider using a buffer system appropriate for your experimental setup to maintain a stable pH. A slightly acidic pH may enhance stability.[7] |
Problem 2: Visible particles or cloudiness in the solution.
| Possible Cause | Troubleshooting Step |
| Precipitation due to low solubility | Confirm that the concentration of your solution does not exceed the solubility of this compound in your chosen solvent. If necessary, prepare a more dilute solution. Gentle heating or sonication can aid in dissolving the compound during preparation.[1] |
| Formation of insoluble degradation products | The presence of insoluble degradation products indicates significant solution instability. Discard the solution and prepare a fresh batch. To prevent this, strictly adhere to recommended storage conditions and protect the solution from light and air. |
| Salt Disproportionation | The hydrochloride salt may have converted to its less soluble free base. This can sometimes be mitigated by adjusting the pH of the solution to be more acidic.[8] However, preparing a fresh solution is the most reliable approach. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in water.
Materials:
-
This compound (solid)
-
Sterile, purified water
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile, light-protecting storage vials
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass: 269.81 g/mol ).
-
Accurately weigh the calculated amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a portion of the sterile, purified water to the flask and mix by swirling to dissolve the solid.
-
If necessary, use a magnetic stirrer at a low speed to aid dissolution. Gentle warming or sonication can also be applied.[1]
-
Once the solid is completely dissolved, add sterile, purified water to the volumetric mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquot the stock solution into sterile, light-protecting vials.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Forced Degradation Study of this compound Solution
This protocol outlines a forced degradation study to identify potential degradation pathways and products.[10][11]
Materials:
-
This compound stock solution (1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture)[7]
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm)
-
HPLC system with a suitable column and detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid. Keep the mixture at room temperature for a specified period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.
-
Photolytic Degradation: Expose the this compound stock solution in a quartz cuvette to UV light at 254 nm for a specified period.
-
Sample Analysis: At each time point, take an aliquot of each stressed solution, neutralize the acidic and basic samples if necessary, and analyze by HPLC to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. moravek.com [moravek.com]
- 5. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-AJ 76 HYDROCHLORIDE CAS#: 85379-09-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting microdialysis flow rate for optimal AJ-76 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of the dopamine D2/D3 antagonist, AJ-76, using in vivo microdialysis.
Troubleshooting Guide
Q1: I am not detecting any AJ-76 in my dialysate samples, or the signal is too low. What are the first steps to troubleshoot this issue?
A1: Low or no detection of your analyte is a common issue in microdialysis. The first and most critical parameter to investigate is the perfusion flow rate. The relative recovery of an analyte is inversely proportional to the perfusion flow rate.[1][2][3][4] A high flow rate reduces the time available for the analyte to diffuse across the microdialysis membrane, leading to lower concentrations in the dialysate.[4][5]
Troubleshooting Steps:
-
Decrease the Flow Rate: If you are using a standard flow rate (e.g., 1-2 µL/min), try reducing it to 0.5 µL/min or even lower (e.g., 0.1-0.25 µL/min).[3][4][6] Slower flow rates allow for a longer equilibration time between the perfusate and the extracellular fluid, which can significantly increase the recovery of AJ-76.[4]
-
Verify Probe Integrity and Placement: Ensure the microdialysis probe is not damaged and is correctly implanted in the target brain region. Post-experiment histological verification is crucial.
-
Check Analytical Sensitivity: Confirm that your analytical method (e.g., HPLC-EC, LC-MS/MS) has a limit of detection (LOD) low enough to measure the expected concentrations of AJ-76 in the dialysate.[3]
-
Assess In Vitro Recovery: Before conducting in vivo experiments, it is highly recommended to determine the in vitro recovery of your probe with a known concentration of AJ-76. This will help you understand the baseline efficiency of your probe and differentiate between probe-related and biological factors affecting recovery.
Q2: I have decreased the flow rate, but my AJ-76 recovery is still poor. What other factors could be influencing my results?
A2: If adjusting the flow rate does not resolve the issue, several other factors related to the microdialysis setup and the analyte's properties can affect recovery.
Secondary Troubleshooting Steps:
-
Probe Membrane Properties:
-
Molecular Weight Cutoff (MWCO): The MWCO of the probe membrane should be significantly larger than the molecular weight of AJ-76 to ensure it can freely diffuse.[1]
-
Membrane Length: A longer active membrane surface area increases the potential for analyte recovery.[1][7] Consider using a probe with a longer membrane if your target brain region allows for it.
-
-
Perfusate Composition: The composition of the perfusion fluid should mimic the ionic and chemical environment of the surrounding tissue to ensure proper physiological conditions.[8]
-
Analyte Properties (Lipophilicity): AJ-76, like many pharmaceutical compounds, may have lipophilic properties. Lipophilic analytes can be challenging for microdialysis due to potential binding to the probe membrane and tubing, which can lower recovery.[9] Consider using tubing materials with low non-specific binding.
-
Temperature: Temperature can affect diffusion rates. Ensure your in vitro and in vivo experiments are conducted at a consistent and physiologically relevant temperature (e.g., 37°C for in vivo studies).[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical relationship between microdialysis flow rate and analyte recovery?
A1: The relationship is inverse and non-linear. As the flow rate decreases, the relative recovery of the analyte increases exponentially until it approaches 100% at very low flow rates (near zero).[1][4] Conversely, as the flow rate increases, the recovery decreases because the perfusate has less time to equilibrate with the extracellular fluid.[4][5]
Q2: What is a good starting flow rate for a new microdialysis experiment with AJ-76?
A2: A common starting flow rate for many neurotransmitter and drug studies is between 1.0 and 2.0 µL/min.[3] However, for initial experiments or if you anticipate low concentrations of AJ-76, it is advisable to start with a lower flow rate, such as 0.5 µL/min, to maximize recovery.[3][6]
Q3: How does the molecular weight of AJ-76 affect the choice of microdialysis probe?
A3: The molecular weight of AJ-76 is a critical factor. You must use a microdialysis probe with a membrane that has a molecular weight cutoff (MWCO) significantly higher than the molecular weight of AJ-76 to allow for its passage. Most commercial probes have MWCOs ranging from 6 to 100 kDa, which is generally sufficient for small molecules like AJ-76.
Q4: Can I use in vitro recovery data to estimate in vivo concentrations?
A4: While in vitro recovery is a crucial quality control step, directly extrapolating it to in vivo concentrations can be imprecise.[1] This is because the diffusion characteristics in a simple solution (in vitro) are different from the complex and tortuous extracellular space of living tissue (in vivo).[1] For more accurate quantification of extracellular concentrations, quantitative microdialysis techniques like the "no-net-flux" method are recommended.[2]
Q5: How long should I wait for the system to stabilize after implanting the probe and starting the perfusion?
A5: An equilibration period is necessary to allow the tissue to recover from the initial trauma of probe insertion.[7] A typical equilibration period is 60 to 90 minutes after the start of perfusion before collecting baseline samples.[6]
Data Presentation
Table 1: Effect of Perfusion Flow Rate on In Vitro Recovery of Ethanol
This table illustrates the general principle of the inverse relationship between flow rate and analyte recovery using ethanol as an example. A similar trend is expected for AJ-76.
| Perfusion Flow Rate (µL/min) | Recovery Rate (%) for 1 mm membrane | Recovery Rate (%) for 2 mm membrane | Recovery Rate (%) for 3 mm membrane |
| 2.0 | 11.7 | 18.7 | 32.4 |
| 1.5 | 15.2 | 24.1 | 40.5 |
| 1.0 | 22.8 | 34.9 | 53.1 |
| 0.5 | 38.4 | 55.7 | 72.3 |
| 0.2 | 65.1 | 84.3 | 91.8 |
| 0.1 | 81.9 | 95.6 | 97.3 |
| Data adapted from a study on ethanol microdialysis, which demonstrates the principle of flow rate-dependent recovery.[4] |
Table 2: General Parameters for Microdialysis Experiments
| Parameter | Typical Range | Considerations |
| Flow Rate | 0.1 - 2.0 µL/min | Lower flow rates yield higher recovery but may require longer collection times for sufficient sample volume.[3][4] |
| Probe MWCO | 6 - 100 kDa | Must be larger than the molecular weight of AJ-76. |
| Collection Time | 5 - 30 min | Depends on the required temporal resolution and the volume needed for the analytical method.[10] |
| Equilibration Time | 60 - 120 min | Allows for stabilization of the tissue environment post-probe insertion.[6] |
Experimental Protocols
Protocol: In Vivo Microdialysis for AJ-76 Detection
-
Probe Preparation and In Vitro Recovery:
-
Select a microdialysis probe with an appropriate membrane length for the target brain region and a MWCO well above the molecular weight of AJ-76.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 37°C.
-
Immerse the probe in a beaker containing a known concentration of AJ-76 in aCSF, stirring gently.
-
Perfuse the probe at various flow rates (e.g., 2.0, 1.0, 0.5, 0.2 µL/min) and collect the dialysate for each flow rate.
-
Analyze the dialysate samples to determine the in vitro recovery percentage at each flow rate.
-
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the predetermined stereotaxic coordinates.
-
Secure the probe to the skull using dental cement.
-
-
In Vivo Microdialysis and Sample Collection:
-
Connect the probe inlet to a high-precision syringe pump and the outlet to a collection vial or the injection loop of an HPLC system.
-
Begin perfusing the probe with aCSF at the desired flow rate (e.g., start with 0.5 µL/min).[6]
-
Allow the system to equilibrate for at least 90 minutes.[6]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer AJ-76 systemically or through the probe (retrodialysis) and continue collecting samples to measure changes in neurotransmitter levels or to detect AJ-76 itself.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to allow for histological verification of the probe placement.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a validated, high-sensitivity analytical method such as HPLC with electrochemical detection (for neurotransmitters) or LC-MS/MS (for AJ-76 and metabolites).[11]
-
Quantify the concentration of AJ-76 and/or the neurotransmitters of interest in each sample.
-
Mandatory Visualizations
Caption: Workflow for an in vivo microdialysis experiment.
Caption: Troubleshooting logic for low AJ-76 detection.
References
- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 4. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Investigation of Microdialysis Sampling Calibration Approaches for Lipophilic Analytes: Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Addressing poor probe recovery in AJ-76 hydrochloride microdialysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing AJ-76 hydrochloride in microdialysis experiments. The following sections are designed to address specific issues related to poor probe recovery and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microdialysis studies?
This compound is an antagonist of dopamine autoreceptors, with specific binding affinities for D2, D3, and D4 receptor subtypes.[1][2][3][4][5] In neuroscience research, in vivo microdialysis is employed to measure the extracellular levels of neurotransmitters like dopamine following the administration of compounds such as AJ-76, providing insights into their pharmacodynamic effects on neurotransmission.[6][7]
Q2: I am experiencing very low or no recovery of AJ-76 in my dialysate. What are the primary factors to consider?
Poor recovery in microdialysis can stem from several factors. The main areas to investigate are the properties of the compound itself, the microdialysis probe and system components, and the experimental parameters. For a compound like AJ-76, it is crucial to consider potential non-specific binding to the probe membrane and tubing, which is a common issue with hydrophobic or lipophilic molecules.[8][9]
Q3: Is this compound considered a hydrophobic compound?
While this compound is reported to be soluble in water up to 10 mM[10][11], its chemical structure may still lead to interactions with the materials used in the microdialysis system. Hydrophobic compounds are known to adhere to surfaces like the probe membrane, tubing, and collection vials, leading to significant analyte loss and consequently, poor recovery.[8][9]
Q4: How does the perfusion flow rate affect the recovery of AJ-76?
The perfusion flow rate is inversely related to the relative recovery of an analyte.[12] Slower flow rates (e.g., 0.5-1.0 µL/min) allow for more time for the analyte to diffuse across the probe membrane, which generally results in a higher concentration in the dialysate (higher relative recovery). Conversely, faster flow rates will decrease the relative recovery but may increase the total amount of analyte collected over time (absolute recovery). The optimal flow rate should be determined empirically for your specific experimental setup.
Q5: What is the ideal molecular weight cut-off (MWCO) for an AJ-76 microdialysis probe?
The molecular weight of this compound is 269.81 g/mol .[1][2] A general guideline is to use a probe with a MWCO that is at least 3-4 times larger than the molecular weight of the analyte. Therefore, a probe with a MWCO of 20 kDa or 30 kDa should be more than adequate for AJ-76.
Troubleshooting Guide: Poor Probe Recovery
Use the following sections to diagnose and address issues with low AJ-76 recovery.
Issue 1: Consistently Low Recovery In Vitro
If you are observing poor recovery during your initial in vitro probe characterization, the issue likely lies with the compound's interaction with the microdialysis system or the experimental setup.
| Possible Cause | Recommended Solution |
| Non-Specific Binding | Hydrophobic compounds can bind to the probe membrane, tubing (e.g., FEP, PEEK), and collection vials.[8][9] Consider adding a carrier agent like 0.1% BSA or a low concentration of a cyclodextrin to the perfusate to reduce non-specific binding.[9] Also, ensure you are using low-binding collection vials (e.g., polypropylene). |
| Incorrect Perfusate pH | The charge of AJ-76 can be influenced by the pH of the perfusion fluid, which in turn can affect its recovery. Prepare the artificial cerebrospinal fluid (aCSF) or other perfusate at a physiological pH (e.g., 7.2-7.4) and ensure it is consistent across experiments. |
| Analyte Degradation | While AJ-76 is generally stable, check for potential degradation in your perfusate or upon collection. Dopamine itself is known to be unstable in dialysates.[13] If your analysis is delayed, collect samples in vials containing a small amount of antioxidant (e.g., ascorbic acid) and keep them on ice or frozen until analysis. |
| Probe Integrity | The probe may be damaged or clogged. Before implantation, always test the in vitro recovery of each probe.[12] Gently flush the probe with filtered, deionized water if clogging is suspected. Visually inspect the membrane under magnification for any damage. |
| High Flow Rate | A high perfusion flow rate reduces the time for diffusion across the membrane.[12] Decrease the flow rate to within the 0.5 - 2.0 µL/min range to increase relative recovery. |
Issue 2: Good In Vitro Recovery, but Poor In Vivo Recovery
If your in vitro tests show acceptable recovery, but you see a significant drop in vivo, the issue is likely related to tissue-specific factors.
| Possible Cause | Recommended Solution |
| Tissue Trauma and Gliosis | The insertion of the microdialysis probe causes an acute injury to the brain tissue, which can alter the microenvironment and affect recovery.[6] Allow for a sufficient stabilization period (at least 1-2 hours) after probe insertion before collecting baseline samples. For chronic studies, be aware that gliosis around the probe can reduce recovery over time. |
| Variable Probe Placement | Minor differences in the anatomical placement of the probe can lead to variations in tissue characteristics and local blood flow, impacting recovery. Use a stereotaxic frame for precise and reproducible probe implantation and histologically verify the probe placement after each experiment. |
| Inconsistent In Vivo Recovery | The recovery rate can vary between animals and over the course of an experiment due to changes in the tissue surrounding the probe. Utilize a quantitative method like the "no-net-flux" or "zero-flow" method to determine the in vivo recovery for each experiment, which can help in accurately estimating the extracellular concentration. |
Experimental Protocols
Protocol 1: In Vitro Probe Recovery Test
This protocol is essential to verify the performance of your microdialysis probe with AJ-76 before any in vivo experiments.
-
Preparation: Prepare a standard solution of this compound (e.g., 100 nM) in artificial cerebrospinal fluid (aCSF).
-
Setup: Place the microdialysis probe in a beaker containing the AJ-76 standard solution, maintained at 37°C and gently stirred.
-
Perfusion: Perfuse the probe with blank aCSF at the intended in vivo flow rate (e.g., 1 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 30-60 minutes.
-
Sampling: Collect dialysate samples over a set period (e.g., 20 minutes per sample) for at least three consecutive intervals.
-
Analysis: Measure the concentration of AJ-76 in the dialysate samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculation: Calculate the relative recovery using the formula: Relative Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100
Protocol 2: In Vivo Microdialysis Procedure
This is a generalized protocol for an in vivo microdialysis experiment in a rodent model.
-
Surgery: Under anesthesia, implant a guide cannula into the target brain region using stereotaxic coordinates. Allow the animal to recover for at least 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Habituation: Place the animal in a microdialysis bowl and allow it to move freely. Begin perfusing the probe with aCSF at the desired flow rate (e.g., 1 µL/min). Do not collect samples for the first 1-2 hours to allow the tissue to stabilize.
-
Baseline Collection: After the habituation period, begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to ensure a stable baseline.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the perfusate for local delivery).
-
Post-Treatment Collection: Continue to collect dialysate samples at the same intervals for the desired duration of the experiment.
-
Sample Handling: Keep collected samples on ice or frozen at -80°C until analysis to prevent degradation.
-
Histology: At the end of the experiment, perfuse the animal and extract the brain to histologically verify the placement of the microdialysis probe.
Visual Troubleshooting and Workflows
Caption: Troubleshooting workflow for poor AJ-76 probe recovery.
Caption: Factors influencing microdialysis probe recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-AJ 76 hydrochloride | CAS 85378-82-1 | Tocris Bioscience [tocris.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. AJ-76 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 5. apexbt.com [apexbt.com]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid screening method to select microdialysis carriers for hydrophobic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-AJ 76 HYDROCHLORIDE | 85379-09-5 [m.chemicalbook.com]
- 11. (+)-AJ 76 HYDROCHLORIDE CAS#: 85379-09-5 [m.chemicalbook.com]
- 12. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with AJ-76 Hydrochloride
Welcome to the technical support center for researchers utilizing AJ-76 hydrochloride in their experimental work. This resource is designed to assist you in troubleshooting and interpreting unexpected behavioral outcomes that may arise during your studies. As a selective dopamine D2-like autoreceptor antagonist, this compound is a powerful tool for investigating dopaminergic systems. However, its effects can sometimes be complex and counterintuitive. This guide provides a structured approach to understanding and addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dopamine receptor antagonist with a preference for the D2-like family of receptors (D2, D3, and D4). It primarily acts as an antagonist at presynaptic dopamine autoreceptors. By blocking these autoreceptors, which normally provide negative feedback on dopamine synthesis and release, this compound increases the firing rate of dopaminergic neurons and enhances dopamine release in terminal fields. This leads to an overall increase in dopaminergic neurotransmission.
Q2: What are the expected behavioral effects of this compound in rodents?
A2: The primary expected behavioral effect of this compound is an increase in locomotor activity.[1] This psychostimulant-like effect is a direct consequence of its ability to enhance dopamine release in brain regions that control movement, such as the nucleus accumbens and striatum. The magnitude of this effect is typically dose-dependent.
Q3: Can this compound produce paradoxical (unexpected) behavioral effects?
A3: Yes, like many centrally acting drugs, this compound can produce outcomes that may seem counterintuitive. These can include a biphasic dose-response on locomotor activity (lower doses increasing activity while higher doses have a lesser or even inhibitory effect), or context-dependent effects where the drug's impact varies with the novelty of the environment or in combination with other substances. For instance, while AJ-76 can enhance the initial locomotor-stimulating effects of cocaine, it can antagonize the more intense stereotyped behaviors seen later.[2]
Q4: Does this compound have off-target effects that could explain unexpected outcomes?
A4: While this compound shows selectivity for D2-like dopamine receptors, no drug is entirely without off-target interactions. Some studies suggest that AJ-76 can have minor effects on the serotonin (5-HT) system. For example, one study observed a small but significant decrease in synaptic 5-HT concentration in the nucleus accumbens of rats following AJ-76 administration, with a transient increase at a specific time point.[3] Such interactions, even if minor, could contribute to unexpected behavioral phenotypes, as the serotonergic system is heavily involved in regulating mood, anxiety, and social behavior.
Troubleshooting Guides for Unexpected Behavioral Outcomes
Here we address specific unexpected outcomes you might encounter during your experiments with this compound and provide a systematic approach to troubleshooting.
Issue 1: Biphasic or Reduced Locomotor Activity at Higher Doses
Unexpected Outcome: You observe a robust increase in locomotor activity at a low or mid-range dose of this compound, but this effect diminishes or even reverses at higher doses.
Potential Causes and Troubleshooting Steps:
-
Induction of Stereotypy: At higher doses, dopamine agonists and releasing agents can induce stereotyped behaviors (e.g., repetitive, non-locomotor movements like sniffing, gnawing, or head-weaving). These behaviors can compete with and suppress ambulatory locomotion.
-
Troubleshooting: Carefully observe the animals for stereotyped behaviors. If present, consider using a scoring system to quantify stereotypy in addition to locomotor activity.
-
-
Receptor Desensitization or Downregulation: High concentrations of an antagonist can sometimes lead to adaptive changes in receptor sensitivity.
-
Troubleshooting: Conduct a time-course study to see if the locomotor-suppressing effects emerge after a delay.
-
-
Off-Target Sedative Effects: Although not its primary mechanism, high concentrations of this compound might engage other receptor systems that have sedative effects.
-
Troubleshooting: Review the literature for off-target binding profiles of this compound. Consider co-administering antagonists for other potential targets (e.g., certain serotonin or adrenergic receptors) to see if the sedative effect is blocked.
-
Experimental Workflow for Investigating Biphasic Locomotor Response:
Issue 2: Increased Anxiety-Like Behavior
Unexpected Outcome: Instead of the expected psychostimulant effect, you observe an increase in anxiety-like behaviors in paradigms such as the elevated plus-maze (EPM) or open field test (e.g., reduced time in open arms, thigmotaxis).
Potential Causes and Troubleshooting Steps:
-
Dopaminergic Overstimulation of the Amygdala: The amygdala, a key brain region in fear and anxiety, receives dopaminergic input. Excessive dopamine signaling in this area can be anxiogenic.
-
Troubleshooting: Measure c-Fos expression (a marker of neuronal activation) in the amygdala of animals treated with anxiogenic doses of this compound.
-
-
Interaction with the Serotonergic System: As mentioned, this compound may have subtle effects on serotonin levels.[3] Dysregulation of serotonin is strongly linked to anxiety.
-
Troubleshooting: Consider co-administration of a 5-HT receptor antagonist to see if the anxiogenic-like effect is attenuated.
-
-
Aversive Interoceptive Effects: The internal state induced by the drug may be perceived as aversive by the animal, leading to anxiety-like responses.
-
Troubleshooting: Perform a conditioned place aversion (CPA) test to determine if the dose of this compound you are using is aversive.
-
Signaling Pathway Hypothesis for Anxiogenic Effects:
References
- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of cocaine's pharmacological effects by the stimulant dopaminergic antagonists, (+)-AJ76 and (+)-UH232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AJ-76 Hydrochloride and UH-232 on Dopamine Release
For researchers and professionals in the field of drug development, understanding the nuanced differences between dopaminergic agents is paramount. This guide provides a detailed, objective comparison of AJ-76 hydrochloride and UH-232, two compounds known for their effects on dopamine release. Both are recognized as central stimulants that act as preferential dopamine autoreceptor antagonists, yet they exhibit distinct pharmacological profiles.[1]
Mechanism of Action: Preferential Autoreceptor Antagonism
Both (+)-AJ-76 and (+)-UH-232 exert their primary effects by acting as antagonists at dopamine autoreceptors, specifically the D2 and D3 receptor subtypes.[1][2][3] This antagonism leads to an increase in the synthesis and turnover of dopamine in the brain.[1][4] By blocking these presynaptic autoreceptors, which normally provide negative feedback to inhibit further dopamine release, these compounds effectively enhance dopaminergic neurotransmission.[4]
While both compounds share this general mechanism, there are subtle but significant differences in their receptor interactions. Studies suggest that (+)-AJ-76 and (+)-UH-232 have a preferential affinity for D3 receptors and release-regulating autoreceptors at the axon terminals.[3] However, their potency can differ depending on the specific location of the autoreceptor. For instance, research indicates that while (+)-AJ-76 is more potent at terminal autoreceptors, (+)-UH-232 is more potent at somatodendritic autoreceptors, which are located on the cell body and dendrites of dopamine neurons.[5] It is also noteworthy that (+)-AJ-76 is an active metabolite of (+)-UH-232 and shares nearly identical effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the receptor binding affinities and the in vivo effects of this compound and UH-232 on dopamine release.
Table 1: Dopamine Receptor Binding Affinities (pKi)
| Compound | hD3 | hD4 | hD2S | hD2L | rD2 |
| This compound | 6.95 | 6.67 | 6.37 | 6.21 | 6.07 |
Source: DOR BioPharma, Inc.[6] Note: pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.
Table 2: In Vivo Effects on Striatal Dopamine Release in Mice
| Compound (20 mg/kg, i.p.) | Peak Dopamine Release (% change from baseline) | Statistical Significance (ANOVA) |
| AJ-76 | More prominent rise | F(2, 57) = 5.484; P = 0.0066 |
| UH-232 | Less prominent rise | F(2, 57) = 5.484; P = 0.0066 |
Source: AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson's disease - PMC[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies comparing AJ-76 and UH-232.
In Vivo Microdialysis
-
Objective: To measure extracellular levels of dopamine and its metabolites in the striatum and nucleus accumbens of rats following administration of the compounds.[3]
-
Subjects: Male Sprague-Dawley rats.[3]
-
Procedure:
-
Guide cannulas were surgically implanted into the dorsal striatum and nucleus accumbens.
-
After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
The probe was perfused with an artificial cerebrospinal fluid solution.
-
Dialysate samples were collected at regular intervals before and after systemic administration of (+)-AJ-76, (+)-UH-232, haloperidol, or raclopride.
-
Dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]
-
In Vivo Fiber Photometry
-
Objective: To measure real-time changes in striatal dopamine levels in freely moving mice.[7]
-
Subjects: C57BL/6J mice.[7]
-
Procedure:
-
A genetically encoded fluorescent dopamine indicator (dLight1.1) was expressed in the striatum of the mice via viral vector injection.[7]
-
An optical fiber was implanted above the striatum to record the fluorescence signals.[7]
-
After a recovery period, baseline fluorescence was recorded.
-
Mice were administered an intraperitoneal (i.p.) injection of saline, AJ-76 (20 mg/kg), or UH-232 (20 mg/kg).[7]
-
Changes in fluorescence, corresponding to changes in extracellular dopamine concentration, were monitored in real-time.[7]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for studying these compounds.
Caption: Mechanism of AJ-76 and UH-232 action on dopamine release.
Caption: General experimental workflow for in vivo dopamine analysis.
References
- 1. (+)-AJ 76 and (+)-UH 232: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UH-232 - Wikipedia [en.wikipedia.org]
- 3. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-UH 232 and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of dopamine autoreceptor antagonists, (+)-AJ 76 and (+)-UH 232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AJ-76 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 7. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AJ-76 Hydrochloride vs. Haloperidol and Their Effects on Dopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of AJ-76 hydrochloride and the typical antipsychotic, haloperidol, on the dopamine system. The information presented is supported by experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.
At a Glance: Key Differences
| Feature | This compound | Haloperidol |
| Primary Mechanism | Preferential dopamine D3 and autoreceptor antagonist | Potent, non-selective dopamine D2 receptor antagonist |
| Receptor Affinity | Higher affinity for D3 and D2 autoreceptors | High affinity for postsynaptic D2 receptors |
| Effect on Dopamine Release | Increases dopamine release by blocking autoreceptor-mediated feedback inhibition | Initially increases dopamine release due to presynaptic D2 blockade, but postsynaptic blockade is the dominant effect |
| Dopamine Metabolism | Shows a different profile of dopamine metabolite (DOPAC) increase compared to haloperidol | Increases dopamine turnover, leading to elevated levels of DOPAC |
| Side Effect Profile | Potentially lower risk of extrapyramidal symptoms due to autoreceptor preference | High risk of extrapyramidal symptoms (EPS) due to potent postsynaptic D2 receptor blockade in the nigrostriatal pathway |
Quantitative Analysis: A Head-to-Head Comparison
The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a direct comparison of the pharmacological properties of this compound and haloperidol.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D2 | D2L | D2S | D3 | D4 |
| This compound | 851.1[1] | 616.6[1] | 426.6[1] | 112.2[1] | 213.8[1] |
| Haloperidol | 0.89 | ~1-3 | ~1-3 | 2.94 | 5.1 |
Note: Ki values for this compound were converted from pKi values.[1] A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Effects on Dopamine and DOPAC Levels (Microdialysis)
| Compound | Brain Region | Dopamine (% increase from baseline) | DOPAC (% increase from baseline) | Study Reference |
| AJ-76 | Dorsal Striatum | Different effect compared to haloperidol | Different effect compared to haloperidol | [2] |
| Haloperidol | Dorsal Striatum | Significant increase | Significant increase | [2] |
| Haloperidol | Nucleus Accumbens | Significant increase | Significant increase | [2] |
| Haloperidol | Prefrontal Cortex | Initial increase, then decrease with chronic treatment | Initial increase, then decrease with chronic treatment |
Note: A direct quantitative comparison of the percentage increase was not available in the retrieved literature, but the study highlighted a qualitative difference in the neurochemical fingerprint of AJ-76 compared to haloperidol.[2]
Mechanism of Action and Signaling Pathways
Haloperidol: A Potent Postsynaptic D2 Receptor Antagonist
Haloperidol, a butyrophenone antipsychotic, exerts its primary therapeutic effects by acting as a potent antagonist at dopamine D2 receptors.[3][4][5] This antagonism occurs at postsynaptic receptors in the mesolimbic and mesocortical pathways, which is thought to underlie its efficacy in treating the positive symptoms of schizophrenia.[3][4] However, its lack of selectivity leads to the blockade of D2 receptors in other brain regions, such as the nigrostriatal pathway, resulting in a high incidence of extrapyramidal side effects (EPS).[3]
The binding of haloperidol to D2 receptors, which are G protein-coupled receptors (GPCRs), primarily inhibits the Gαi/o signaling cascade. This leads to a decrease in the inhibition of adenylyl cyclase, resulting in an alteration of cyclic AMP (cAMP) levels and downstream signaling pathways, including the phosphorylation of proteins like DARPP-32 and ERK.
This compound: A Preferential Dopamine Autoreceptor Antagonist
In contrast to haloperidol, this compound exhibits a distinct pharmacological profile as a preferential antagonist of dopamine D3 and autoreceptors.[1][6] Dopamine autoreceptors, primarily of the D2 and D3 subtypes, are located on the presynaptic terminals of dopaminergic neurons. Their activation by dopamine provides a negative feedback mechanism, inhibiting further dopamine synthesis and release.
By selectively blocking these autoreceptors, AJ-76 disinhibits the dopaminergic neuron, leading to an increase in dopamine synthesis and release into the synaptic cleft.[6] This mechanism of action suggests that AJ-76 may have therapeutic potential in conditions characterized by dopamine hypofunction, such as cognitive deficits in schizophrenia or substance abuse disorders. Its preference for autoreceptors over postsynaptic receptors may translate to a lower propensity for inducing EPS compared to non-selective antagonists like haloperidol.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and haloperidol for various dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., striatum) are prepared by homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AJ-76 or haloperidol).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and its metabolites (e.g., DOPAC) in specific brain regions of awake, freely moving animals following the administration of this compound or haloperidol.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including dopamine and its metabolites, diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentration of dopamine and DOPAC in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The data are typically expressed as a percentage change from the baseline levels collected before drug administration.
Locomotor Activity
Objective: To assess the effects of this compound and haloperidol on spontaneous locomotor activity in rodents.
Methodology:
-
Apparatus: Animals are placed individually into open-field arenas equipped with infrared beams or video tracking software to monitor their movement.
-
Habituation: Animals are typically allowed a period of habituation to the testing environment before drug administration.
-
Drug Administration: Animals are administered either vehicle, this compound, or haloperidol at various doses.
-
Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a specified duration.
-
Data Analysis: The data are analyzed to compare the effects of the different drug treatments on locomotor activity.
Conclusion
This compound and haloperidol exhibit fundamentally different pharmacological profiles in their interaction with the dopamine system. Haloperidol acts as a potent, non-selective postsynaptic D2 receptor antagonist, a mechanism that is effective for treating psychosis but is also associated with a high risk of motor side effects. In contrast, this compound's preferential antagonism of presynaptic dopamine D3 and autoreceptors offers a distinct mechanism for modulating dopaminergic activity. This selectivity may provide a therapeutic advantage in conditions where an enhancement of dopamine neurotransmission is desired, potentially with a more favorable side effect profile. Further research, particularly direct comparative studies in functional assays and in various animal models of neuropsychiatric disorders, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of In Vivo [123I]FP-CIT SPECT and Microdialysis Reveals an Antipsychotic Drug Haloperidol-induced Synaptic Dopamine Availability in the Rat Midbrain and Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
A Comparative Guide to AJ-76 Hydrochloride and Raclopride for In Vivo Dopamine D2 Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AJ-76 hydrochloride and raclopride, two key pharmacological tools used in the study of the dopamine D2 receptor system in vivo. While both compounds are antagonists at D2-like receptors, they exhibit distinct profiles that make them suitable for different research applications. This document summarizes their binding characteristics, outlines experimental methodologies, and visualizes relevant pathways to aid in the selection of the appropriate compound for your research needs.
Executive Summary
Raclopride, particularly in its radiolabeled form ([11C]raclopride), is a well-established and extensively characterized selective antagonist for dopamine D2 and D3 receptors. It is widely used in positron emission tomography (PET) imaging to quantify receptor availability and occupancy in both preclinical and clinical settings. In contrast, this compound is described as a dopamine autoreceptor antagonist, showing a preference for presynaptic D2 and D3 receptors that regulate dopamine synthesis and release. While in vitro binding data for this compound is available, comprehensive in vivo receptor occupancy and detailed binding studies comparable to those for raclopride are less prevalent in the public domain.
Quantitative Data Presentation: In Vitro and In Vivo Binding Parameters
The following tables summarize the available quantitative data for this compound and raclopride to facilitate a direct comparison of their binding properties.
Table 1: In Vitro Receptor Binding Affinities (pKi)
| Compound | hD2L | hD2S | hD3 | hD4.4 | rD2 | Reference |
| This compound | 6.21 | 6.37 | 6.95 | 6.67 | 6.07 | [1][2] |
| Raclopride | - | - | 8.45 (Ki: 3.5 nM) | - | 8.74 (Ki: 1.8 nM) |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for raclopride is presented with both pKi and Ki values where available for clarity.
Table 2: In Vivo Dopamine D2 Receptor Occupancy
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Method | Reference |
| This compound | Data Not Available | - | - | - | - |
| [11C]Raclopride | Human | Oral (risperidone) | Varies with antipsychotic | PET | [3] |
| [11C]Raclopride | Rat | IV | Not applicable (tracer) | PET | [4] |
Note: ED50 for receptor occupancy represents the dose required to achieve 50% occupancy of the target receptor. The ED50 for raclopride itself is not typically determined in this context as it is the radiotracer used to measure the occupancy of other drugs.
Mechanism of Action and In Vivo Effects
This compound:
This compound acts as a preferential antagonist of dopamine autoreceptors.[5] By blocking these presynaptic D2 and D3 receptors, it leads to an increase in the synthesis and release of dopamine in brain regions like the striatum and nucleus accumbens.[6][7] This action can result in stimulatory effects on locomotor activity.[2] In vivo studies have shown that AJ-76 can displace the binding of dopamine receptor agonists, confirming its engagement with dopamine receptors in a living system.
Raclopride:
Raclopride is a selective antagonist of postsynaptic dopamine D2 and D3 receptors. Its primary use in vivo is as a radioligand ([11C]raclopride) for PET imaging.[4][8] This technique allows for the non-invasive quantification of D2/D3 receptor density and the assessment of receptor occupancy by therapeutic drugs.[3] Changes in the binding of [11C]raclopride can also be used to measure changes in endogenous dopamine levels.
Experimental Protocols
General Protocol for In Vivo Receptor Occupancy Studies in Rodents
This protocol provides a general framework for conducting in vivo receptor occupancy studies, which can be adapted for compounds like this compound or for assessing the occupancy of a test compound using [11C]raclopride.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Compound Administration: The test compound (e.g., this compound) is administered via a relevant route (e.g., intraperitoneal, oral). A range of doses is typically used to determine a dose-response relationship.
-
Radioligand Administration: At a predetermined time after test compound administration (to allow for brain penetration), a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-raclopride for ex vivo studies or [11C]raclopride for in vivo PET) is administered intravenously.
-
Tissue Collection (for ex vivo studies): At a specific time point after radioligand injection, animals are euthanized, and the brains are rapidly removed and dissected to isolate regions of interest (e.g., striatum, cerebellum).
-
Radioactivity Measurement: The amount of radioactivity in the brain regions is quantified using a gamma counter or liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding (typically measured in a receptor-poor region like the cerebellum) from the total binding in the target region (e.g., striatum). Receptor occupancy is then calculated as the percentage reduction in specific binding in the drug-treated group compared to the vehicle-treated group.
Protocol for [11C]Raclopride PET Imaging in Rodents
This protocol outlines the key steps for performing PET imaging with [11C]raclopride in rodents.[4][8]
-
Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame within the PET scanner. A tail vein catheter is inserted for radiotracer injection.
-
Radiotracer Injection: A bolus injection of [11C]raclopride is administered through the tail vein catheter.
-
PET Scan Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes).
-
Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically for the striatum (high receptor density) and cerebellum (low receptor density, used as a reference region).
-
Kinetic Modeling: Time-activity curves (TACs) for each ROI are generated. Various kinetic models (e.g., simplified reference tissue model) are applied to the TACs to estimate binding potential (BPND), a measure of receptor availability.
-
Receptor Occupancy Calculation: To measure receptor occupancy of a test drug, a baseline scan is performed, followed by administration of the drug and a second PET scan. The percentage change in BPND between the baseline and post-drug scans reflects the receptor occupancy.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor.
References
- 1. AJ-76 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. apexbt.com [apexbt.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
Validating AJ-76 Hydrochloride Efficacy in a Parkinson's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AJ-76 hydrochloride against standard therapeutic agents for Parkinson's disease (PD), Levodopa (L-DOPA) and the dopamine agonist Ropinirole, in preclinical models. While direct head-to-head studies on the therapeutic efficacy of this compound are not extensively available in published literature, this guide synthesizes the existing data on its mechanism of action and contrasts it with the established profiles of L-DOPA and Ropinirole.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Current therapies aim to restore dopamine signaling. This guide examines this compound, a dopamine autoreceptor preferring antagonist, as a potential therapeutic agent and compares its preclinical profile with the gold-standard L-DOPA and the commonly used dopamine agonist, Ropinirole. A key finding from preclinical studies is that this compound can increase striatal dopamine release without inducing the motor side effects commonly associated with other dopamine antagonists like haloperidol.[1] However, its efficacy in reversing motor symptoms in PD models compared to L-DOPA or Ropinirole has not been sufficiently documented in publicly available research.
Mechanism of Action: A Tale of Three Compounds
The therapeutic approaches of this compound, L-DOPA, and Ropinirole, while all targeting the dopamine system, are fundamentally different.
-
This compound: This compound acts as a selective antagonist for dopamine D2 and D3 autoreceptors on presynaptic neurons. By blocking these autoreceptors, which normally provide negative feedback to inhibit dopamine synthesis and release, this compound effectively increases the firing rate of dopaminergic neurons and enhances the release of endogenous dopamine into the synaptic cleft.[1]
-
Levodopa (L-DOPA): As the metabolic precursor to dopamine, L-DOPA is the most effective treatment for the motor symptoms of PD.[2] It crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the remaining dopaminergic neurons, thus directly replenishing the depleted dopamine levels.
-
Ropinirole: A non-ergoline dopamine agonist, Ropinirole directly stimulates postsynaptic dopamine D2 and D3 receptors, mimicking the effect of dopamine.[3] This bypasses the need for dopamine synthesis and release from degenerating neurons.
Figure 1: Comparative Mechanisms of Action
Preclinical Efficacy and Safety Profile
A direct comparison of the therapeutic efficacy of this compound with L-DOPA and Ropinirole in animal models of Parkinson's disease is challenging due to the limited number of published studies focusing on AJ-76's therapeutic potential. The available data primarily highlights its use in a diagnostic capacity.
| Compound | Parkinson's Disease Model | Key Efficacy Findings | Adverse Effects/Side Notes |
| This compound | MitoPark Mouse Model | Increased dopamine metabolites (DOPAC and HVA) in CSF and plasma.[1] | Did not induce motor side effects (e.g., catalepsy) seen with non-selective D2 antagonists like haloperidol.[1] |
| Levodopa (L-DOPA) | 6-OHDA Rat Model, MPTP Mouse Model | Highly effective in reversing motor deficits such as rotational asymmetry and improving motor coordination. | Long-term use is associated with the development of motor fluctuations and dyskinesias. |
| Ropinirole | 6-OHDA Rat Model, MPTP Mouse Model | Effective in reducing rotational behavior and improving motor function.[3] | Can cause side effects such as somnolence and has a lower propensity to induce dyskinesia compared to L-DOPA in de novo patients.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols used to evaluate the compounds discussed.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere of the rat brain. This leads to the progressive degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Figure 2: 6-OHDA Experimental Workflow
Behavioral Assessment: Rotational Behavior
Unilateral 6-OHDA lesions cause a motor asymmetry that can be quantified by observing the rotational behavior of the animal after administration of a dopaminergic agent.
-
Apparatus: A circular arena equipped with an automated rotometer.
-
Procedure:
-
Following a recovery period after 6-OHDA lesioning, rats are administered the test compound (e.g., apomorphine as a positive control, L-DOPA, or Ropinirole).
-
The animal is placed in the circular arena.
-
The number of full 360° turns, both ipsilateral (towards the lesion) and contralateral (away from the lesion), is recorded for a set period (e.g., 60-90 minutes).
-
-
Endpoint: A significant increase in contralateral rotations is indicative of a therapeutic effect.
Neurochemical Analysis: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the striatum.
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a slow, constant rate.
-
Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe into the aCSF.
-
The collected dialysate is then analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
-
Application: This method can be used to confirm the neurochemical effects of this compound, L-DOPA, and Ropinirole on striatal dopamine levels.
Conclusion and Future Directions
This compound presents an interesting profile as a dopamine autoreceptor preferring antagonist that can increase dopamine release without the immediate motor side effects associated with less selective antagonists. However, its potential as a therapeutic agent for Parkinson's disease remains to be fully elucidated through direct comparative studies with established treatments like L-DOPA and Ropinirole.
Future research should focus on:
-
Head-to-head efficacy studies: Directly comparing the ability of this compound to alleviate motor symptoms in preclinical PD models against L-DOPA and dopamine agonists.
-
Long-term studies: Evaluating the long-term effects of this compound administration on the development of motor complications.
-
Neuroprotective potential: Investigating whether this compound exhibits any neuroprotective effects on dopaminergic neurons in PD models.
Such studies are essential to validate the therapeutic potential of this compound and to determine its place in the therapeutic arsenal for Parkinson's disease.
References
- 1. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ropinirole versus L-DOPA effects on striatal opioid peptide precursors in a rodent model of Parkinson's disease: implications for dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dopaminergic Profile of AJ-76 Hydrochloride: A Comparative Cross-Validation Guide
For researchers, scientists, and professionals in drug development, understanding the precise pharmacological effects of a compound is paramount. This guide provides a comprehensive cross-validation of the effects of AJ-76 hydrochloride, a notable dopamine receptor antagonist, with other established techniques and compounds. Through a detailed comparison of experimental data, this document aims to offer a clear perspective on the in vitro and in vivo profile of this compound.
I. Introduction
This compound is a dopamine receptor antagonist that has garnered interest for its preferential affinity for presynaptic dopamine autoreceptors over postsynaptic receptors. This characteristic suggests a potential to modulate dopaminergic neurotransmission with a distinct profile compared to traditional antipsychotics. This guide delves into the experimental evidence that substantiates the effects of this compound, comparing its performance against other well-known dopamine antagonists such as (+)-UH 232, haloperidol, and raclopride.
II. Mechanism of Action of this compound
This compound exerts its effects primarily by acting as an antagonist at dopamine D2-like receptors, with a notable preference for the D3 subtype. By blocking presynaptic autoreceptors, it interrupts the negative feedback loop that normally inhibits dopamine synthesis and release. This leads to an increase in dopaminergic activity in the synaptic cleft. The following sections provide a detailed, data-driven cross-validation of this mechanism.
III. Cross-Validation of this compound Effects
The pharmacological profile of this compound has been elucidated through a variety of in vitro and in vivo experimental techniques. This section presents a comparative analysis of the data obtained from these studies.
A. In Vitro Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. The data below summarizes the binding affinities (pKi) of this compound for various human and rat dopamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | This compound pKi[1] |
| Human D3 | 6.95 |
| Human D4 | 6.67 |
| Human D2S | 6.37 |
| Human D2L | 6.21 |
| Rat D2 | 6.07 |
B. In Vivo Neurochemical Effects
In vivo microdialysis in animal models allows for the direct measurement of neurotransmitter levels in specific brain regions. Studies have compared the effects of this compound on dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), with other dopamine antagonists. The data is presented as the peak percentage increase from baseline levels in the striatum of rats.
| Compound | Dose | Peak % Increase in Dopamine | Peak % Increase in DOPAC | Reference |
| AJ-76 | 2.5 mg/kg | ~250% | ~200% | [2] |
| (+)-UH 232 | 2.5 mg/kg | ~200% | ~250% | [2] |
| Haloperidol | 0.1 mg/kg | ~150% | ~300% | [2] |
| Raclopride | 0.5 mg/kg | ~300% | ~400% | [2] |
These results highlight a distinct neurochemical signature for AJ-76, characterized by a more pronounced relative increase in dopamine compared to its effect on DOPAC levels, when contrasted with haloperidol and raclopride.[2]
C. Behavioral Effects
The impact of this compound on behavior is typically assessed using locomotor activity tests in rodents. As a dopamine autoreceptor antagonist, AJ-76 has been shown to increase locomotor activity. The table below provides a qualitative comparison of the locomotor effects of AJ-76 and other dopamine antagonists.
| Compound | Typical Effect on Locomotor Activity | Notes |
| AJ-76 | Increase | Stimulant properties, particularly in habituated animals. |
| (+)-UH 232 | Increase | Similar stimulant properties to AJ-76. |
| Haloperidol | Decrease (Catalepsy) | Potent D2 antagonist, leading to profound motor suppression. |
| Raclopride | Decrease | Dose-dependent suppression of locomotor activity.[3] |
IV. Comparison with Alternative Techniques and Compounds
To provide a comprehensive understanding, this section compares the methodologies used to characterize this compound with alternative approaches.
A. Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology. The use of different radioligands can influence the determined affinity of a test compound. For instance, the apparent dissociation constant (Ki) of a neuroleptic can vary depending on whether [3H]raclopride, [3H]spiperone, or [3H]nemonapride is used as the competing radioligand.[4] This underscores the importance of consistent experimental conditions when comparing binding affinities across different studies.
B. In Vivo Microdialysis
In vivo microdialysis provides real-time information on neurochemical changes in the brain. The technique allows for the comparison of the effects of different drugs on neurotransmitter release and metabolism in awake, freely moving animals.[2] This provides a more physiologically relevant context compared to in vitro methods. Both typical and atypical neuroleptics have been shown to increase the interstitial levels of DOPAC in brain regions like the dorsolateral striatum, nucleus accumbens, and medial prefrontal cortex.[5]
C. Locomotor Activity
Locomotor activity is a widely used behavioral measure to assess the functional consequences of modulating the dopaminergic system. While antagonists like haloperidol and raclopride generally suppress motor activity, compounds that preferentially block autoreceptors, such as AJ-76, can lead to motor stimulation.[3] This highlights the differential behavioral outcomes depending on the specific mechanism of dopamine receptor modulation.
V. Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed experimental protocols are essential.
A. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptors.
Materials:
-
Rat striatal tissue homogenates
-
Radioligand (e.g., [3H]spiperone)
-
Test compound (e.g., this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare striatal membrane homogenates from rats.
-
Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[6]
B. In Vivo Microdialysis in Rat Striatum
Objective: To measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following drug administration.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection
Procedure:
-
Surgically implant a guide cannula into the striatum of anesthetized rats using a stereotaxic frame.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer the test compound (e.g., this compound) systemically.
-
Continue collecting dialysate samples to monitor changes in dopamine and DOPAC levels.
-
Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine and DOPAC.[2]
C. Open Field Locomotor Activity Test
Objective: To assess the effect of a test compound on spontaneous locomotor activity in rats.
Materials:
-
Open field arena (e.g., a square or circular enclosure)
-
Video tracking system or photobeam sensors
-
Test compound (e.g., this compound)
-
Vehicle control
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the rats.
-
Place each rat individually into the center of the open field arena.
-
Record the locomotor activity for a predetermined period (e.g., 60 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors.
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.[3]
VI. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Dopamine Autoreceptor Negative Feedback Loop and the Action of AJ-76 HCl.
Caption: Integrated workflow for the cross-validation of this compound effects.
VII. Conclusion
The cross-validation of this compound's effects through in vitro and in vivo techniques provides a robust understanding of its pharmacological profile. As a dopamine autoreceptor antagonist with a preference for D3 receptors, it exhibits a distinct neurochemical and behavioral signature compared to non-selective D2 antagonists like haloperidol and raclopride. The data presented in this guide, supported by detailed experimental protocols, offers a valuable resource for researchers in the field of dopamine pharmacology and drug development. This comparative analysis underscores the importance of a multi-faceted experimental approach to accurately characterize the complex actions of novel psychoactive compounds.
References
- 1. AJ-76 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of raclopride on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between raclopride, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Regional differences in the effect of haloperidol and atypical neuroleptics on interstitial levels of DOPAC in the rat forebrain: an in vivo microdialysis study [storkapp.me]
- 6. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Neurochemical Effects of AJ-76 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurochemical effects of AJ-76 hydrochloride with key alternative dopaminergic agents. The data presented is collated from a range of published findings to facilitate the replication and extension of this research.
Executive Summary
This compound is a dopamine receptor antagonist with a preferential affinity for presynaptic D2-like autoreceptors. Its neurochemical profile is characterized by an increase in synaptic dopamine levels, with more subtle effects on serotonin. This guide compares its in vitro receptor binding affinities and in vivo effects on neurotransmitter levels and locomotor activity with those of other well-characterized dopamine receptor ligands: (+)-UH 232, a structurally similar autoreceptor antagonist; haloperidol, a typical antipsychotic and potent D2 antagonist; and raclopride, a selective D2/D3 antagonist.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (pKi/Ki in nM)
| Compound | D1 | D2S | D2L | D3 | D4 | 5-HT1A | 5-HT2A | Source(s) |
| AJ-76 HCl | - | 6.37 (pKi) | 6.21 (pKi) | 6.95 (pKi) | 6.67 (pKi) | - | - | [1][2] |
| (+)-UH 232 | - | - | - | Partial Agonist | - | - | Agonist | [3] |
| Haloperidol | - | 0.89 (Ki) | - | 4.6 (Ki) | 10 (Ki) | 3600 (Ki) | 120 (Ki) | [4] |
| Raclopride | - | 1.5-1.6 (Ki) | - | 1.2-2.1 (Ki) | - | - | - | [5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity. Ki values are presented in nM, where a lower value indicates higher affinity. Direct comparison should be made with caution due to variations in experimental conditions across studies.
Table 2: In Vivo Neurochemical Effects (Striatum/Nucleus Accumbens)
| Compound | Dopamine (DA) Release | Dopamine Metabolites (DOPAC) | Serotonin (5-HT) Levels | Source(s) |
| AJ-76 HCl | Significant Increase | Increase | Small, transient changes | [6] |
| (+)-UH 232 | Increase | Increase | - | [7] |
| Haloperidol | Increase | Significant Increase | - | [8] |
| Raclopride | Increase | Increase | - | [9] |
Table 3: Effects on Locomotor Activity in Rodents
| Compound | Effect on Locomotor Activity | Notes | Source(s) |
| AJ-76 HCl | Stimulatory at certain doses | Can produce weak stereotypies | [7] |
| (+)-UH 232 | Stimulatory over a wide dose range | Hypomotility at high doses | [7] |
| Haloperidol | Suppresses locomotor activity | High risk of extrapyramidal side effects | [10] |
| Raclopride | Biphasic effects reported | - | [11] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol outlines the general procedure for measuring extracellular dopamine and serotonin levels in the striatum or nucleus accumbens of freely moving rats.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine mixture) and place it in a stereotaxic frame.[12]
-
Expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., for Nucleus Accumbens Shell: AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma).[12]
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement.[12]
-
Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48 hours.[12]
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.[13]
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12]
-
Allow a stabilization period of at least 2 hours to achieve a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal).
-
Continue collecting dialysate samples for the desired duration post-administration.
3. Neurochemical Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine, serotonin, and their metabolites.[14]
-
Quantify neurotransmitter concentrations by comparing peak areas to a standard curve.
Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., striatum) or cultured cells expressing the receptor of interest in ice-cold buffer.[15]
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the membranes.[15]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.[15]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).[15]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known competitor (e.g., haloperidol).[15]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[15]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[8]
Locomotor Activity Measurement
This protocol describes the assessment of spontaneous locomotor activity in an open-field test.
1. Habituation:
-
Bring the rats to the testing room at least 30-60 minutes before the experiment to allow for acclimation to the new environment.[16]
2. Open-Field Test:
-
Place the rat in the center of an open-field arena, which is a square or circular enclosure.[16]
-
Activity is monitored using an automated system with infrared beams or a video tracking system.[16]
-
Record various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and vertical activity (rearing).[17]
-
The test duration is typically 30-60 minutes.
3. Data Analysis:
-
Analyze the collected data to determine the effects of the test compound on locomotor activity compared to a vehicle control group.
Mandatory Visualization
Caption: Dopamine signaling pathway and the antagonistic action of AJ-76 HCl.
Caption: Experimental workflow for in vivo microdialysis in rats.
Caption: Logical relationship of AJ-76 HCl's mechanism to its behavioral effect.
References
- 1. AJ-76 (hydrochloride) | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UH-232 - Wikipedia [en.wikipedia.org]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-UH 232 and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol - Wikipedia [en.wikipedia.org]
- 11. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mdpi.com [mdpi.com]
AJ-76 Hydrochloride Competitive Binding Assay with [3H]Spiperone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of AJ-76 hydrochloride in a competitive binding assay using [3H]spiperone, alongside other relevant dopamine receptor ligands. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing novel compounds targeting the dopaminergic system.
Comparative Analysis of Dopamine Receptor Ligands
The following table summarizes the binding affinities (Ki) of this compound and alternative compounds for the dopamine D2 receptor, as determined by competitive binding assays with the radioligand [3H]spiperone. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Notes |
| This compound | hD2S | ~426.6 | pKi of 6.37 converted to Ki.[1] |
| hD2L | ~616.6 | pKi of 6.21 converted to Ki.[1] | |
| hD3 | ~112.2 | pKi of 6.95 converted to Ki.[1] | |
| hD4 | ~213.8 | pKi of 6.67 converted to Ki.[1] | |
| Haloperidol | Dopamine D2 | 1.0 - 2.0 | Ki values can be two- to four-fold higher when using [3H]N-methylspiperone as the radioligand.[2] |
| Raclopride | Dopamine D2 | 3.1 | Ki values can be two- to four-fold higher when using [3H]N-methylspiperone as the radioligand.[2] |
| (+)-UH232 | Dopamine D2-like | - | A dopamine autoreceptor antagonist often compared with AJ-76. Specific Ki from [3H]spiperone assay not readily available in the provided search results. |
Note: The Ki values for this compound were calculated from reported pKi values (Ki = 10^(-pKi) * 10^9). It is important to note that assay conditions can influence the absolute values.
Experimental Protocols
A detailed methodology for a typical [3H]spiperone competitive binding assay is provided below. This protocol can be adapted for the evaluation of this compound and other test compounds.
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor by measuring its ability to displace the radiolabeled antagonist, [3H]spiperone.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), or rodent striatal tissue homogenates.
-
Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compounds: Haloperidol, Raclopride.
-
Non-specific Binding Control: 10 µM Spiperone or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes or tissue homogenate on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 50-200 µg/mL. Homogenize briefly if necessary.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) and reference compounds in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Spiperone.
-
Test Compound: 50 µL of each dilution of the test/reference compound.
-
-
Add 50 µL of the membrane preparation to each well.
-
Add 50 µL of [3H]spiperone (final concentration typically 0.1-0.5 nM, which is near its Kd) to each well to initiate the binding reaction. The final assay volume is 150 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a [3H]spiperone competitive binding assay.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors, including D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway. As an antagonist, this compound blocks the binding of dopamine to these receptors, thereby inhibiting their downstream signaling cascades.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
References
- 1. Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AJ-76 and UH-232 on Locomotor Activity for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological agents AJ-76 and UH-232, focusing on their distinct effects on locomotor activity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these compounds' mechanisms of action and to aid in the design of future experimental studies.
Pharmacological Profiles and Mechanism of Action
Both AJ-76 and UH-232 are classified as dopamine receptor antagonists with a notable preference for presynaptic dopamine autoreceptors.[1][2] Their primary mechanism of action involves the blockade of these autoreceptors, which are typically of the D2 and D3 subtype.[3][4][5] This blockade interrupts the negative feedback loop that normally inhibits dopamine synthesis and release. Consequently, antagonism of these autoreceptors leads to an increase in dopaminergic neurotransmission, which is often associated with an increase in locomotor activity.[1][2]
Despite this shared mechanism, subtle but significant differences in their receptor affinity and functional effects have been observed. UH-232 demonstrates a higher potency at somatodendritic dopamine autoreceptors compared to AJ-76.[4] In contrast, AJ-76 exhibits greater potency at terminal dopamine autoreceptors.[] Furthermore, UH-232 has been reported to possess the capability to induce sedation, a characteristic not observed with AJ-76.[2]
Comparative Effects on Locomotor Activity: A Data-Driven Overview
While both compounds generally stimulate locomotor activity, particularly in habituated animals, the magnitude and context of this stimulation can differ. The following table summarizes key findings from comparative studies.
| Feature | AJ-76 | UH-232 | Citation |
| Spontaneous Locomotor Activity | Induces locomotor stimulation, especially in habituated rats. | Induces locomotor stimulation following systemic administration. However, local administration into the nucleus accumbens can decrease spontaneous locomotor activity. | [1][7] |
| Interaction with Apomorphine | Less potent in antagonizing apomorphine-induced locomotor hyperactivity. | More potent in antagonizing apomorphine-induced locomotor hyperactivity. | [2] |
| Interaction with Cocaine | Enhanced cocaine-induced locomotor stimulation within the first 30 minutes of administration. | Inhibited cocaine-induced locomotor stimulation within the first 30 minutes of administration. | [8][9] |
| Activity in Monoamine-Depleted Animals | Induces weak locomotor stimulation. | Induces weak locomotor stimulation. | [10] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the effects of AJ-76 and UH-232 on locomotor activity in rodents, based on common laboratory practices.
1. Subjects:
-
Adult male rats (e.g., Sprague-Dawley or Wistar strains), weighing 200-300g.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Prior to the experiment, animals should be habituated to the testing room and handling procedures for several days.
2. Apparatus:
-
Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam detection systems or video-tracking software to record locomotor activity.
-
The arenas should be cleaned thoroughly with a 70% ethanol solution between each trial to eliminate olfactory cues.
3. Drug Preparation and Administration:
-
AJ-76 and UH-232 should be dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent like Tween 80).
-
Drugs or vehicle are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified volume (e.g., 1 ml/kg).
4. Experimental Procedure:
-
On the test day, animals are brought to the experimental room and allowed to acclimate for at least 60 minutes.
-
Animals are then administered the vehicle or the specified dose of AJ-76 or UH-232.
-
Immediately following injection, each rat is placed individually into the center of an open-field arena.
-
Locomotor activity is recorded for a predetermined period, typically 60 to 120 minutes. Key parameters to be measured include:
-
Total distance traveled
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
5. Data Analysis:
-
Locomotor activity data is typically binned into time intervals (e.g., 5- or 10-minute blocks) to analyze the time course of the drug effects.
-
Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the effects of different doses of AJ-76 and UH-232 with the vehicle control group.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Dopamine D2/D3 autoreceptor signaling pathway and the action of AJ-76/UH-232.
Caption: A typical experimental workflow for assessing locomotor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-AJ 76 and (+)-UH 232: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. Effects on locomotor activity after local application of (+)-UH232 in discrete areas of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of cocaine's pharmacological effects by the stimulant dopaminergic antagonists, (+)-AJ76 and (+)-UH232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulant dopaminergic antagonists ? [cocaine.wiki]
- 10. Synergistic interactions between the NMDA antagonist dizocilpine and the preferential dopamine autoreceptor antagonists (+)-AJ 76 and (+)-UH 232 with regard to locomotor stimulation in monoamine-depleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
